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  • Product: 5-Methyl-1,3-thiazole-2-carbonyl chloride
  • CAS: 61291-22-3

Core Science & Biosynthesis

Foundational

5-Methyl-1,3-thiazole-2-carbonyl chloride CAS number and properties

Topic: 5-Methyl-1,3-thiazole-2-carbonyl chloride: Technical Guide for Medicinal Chemistry Applications PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL PROFILE 5-Methyl-1,3-thiazole-2-carbonyl chloride is a specialized hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-1,3-thiazole-2-carbonyl chloride: Technical Guide for Medicinal Chemistry Applications

PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL PROFILE

5-Methyl-1,3-thiazole-2-carbonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive amides and esters. Its structural rigidity and the presence of the thiazole ring make it a valuable scaffold for optimizing pharmacokinetic properties in drug candidates, particularly for enhancing metabolic stability and potency.

PropertyData
CAS Number 61291-22-3
IUPAC Name 5-Methyl-1,3-thiazole-2-carbonyl chloride
Synonyms 2-Chlorocarbonyl-5-methylthiazole; 5-Methylthiazole-2-carboxylic acid chloride
Molecular Formula C

H

ClNOS
Molecular Weight 161.61 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Stability Moisture sensitive; Hydrolyzes to parent acid and HCl
Storage Store under inert atmosphere (Argon/Nitrogen) at 2–8°C

PART 2: SYNTHESIS & PRODUCTION STRATEGY

The synthesis of 5-methyl-1,3-thiazole-2-carbonyl chloride is typically approached via the Hantzsch Thiazole Synthesis, followed by functional group transformation. This route ensures correct regiochemistry (methyl at C5, carbonyl at C2).

Retrosynthetic Analysis
  • Target: 5-Methyl-1,3-thiazole-2-carbonyl chloride

  • Precursor: 5-Methyl-1,3-thiazole-2-carboxylic acid[1]

  • Key Disconnection: C2-Carboxyl formation via cyclization.

  • Starting Materials: Ethyl thiooxamate (provides N-C=S and C2-ester) + 2-Bromopropanal (provides C4-C5 backbone).

Step-by-Step Synthesis Protocol

Step 1: Hantzsch Cyclization (Formation of Ethyl Ester)

  • Reagents: Dissolve Ethyl thiooxamate (1.0 equiv) in anhydrous ethanol.

  • Addition: Dropwise add 2-Bromopropanal (1.1 equiv).

  • Condition: Reflux for 4–6 hours. The sulfur atom of the thioamide attacks the

    
    -carbon of the aldehyde, followed by cyclodehydration.
    
  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO

    
    . Extract with EtOAc.[2][3]
    
  • Product: Ethyl 5-methyl-1,3-thiazole-2-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

  • Reagents: Suspend the ester in THF/Water (1:1). Add LiOH (2.0 equiv).

  • Condition: Stir at room temperature until TLC shows consumption of starting material (~2 hours).

  • Workup: Acidify with 1M HCl to pH 3. Precipitate the carboxylic acid.[4] Filter and dry.

  • Product: 5-Methyl-1,3-thiazole-2-carboxylic acid (MP: ~165–168°C).

Step 3: Chlorination (Acid Chloride Generation)

  • Note: This step generates the target CAS 61291-22-3.

  • Setup: Flame-dried round-bottom flask under Argon.

  • Reagents: Suspend the carboxylic acid in anhydrous Dichloromethane (DCM). Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF.

  • Mechanism: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, facilitating the conversion.

  • Observation: Vigorous gas evolution (CO, CO

    
    , HCl). Stir until gas evolution ceases (~1–2 hours).
    
  • Isolation: Remove solvent and excess reagent under reduced pressure. The residue is used directly in the next step without purification to prevent hydrolysis.

Synthesis Workflow Diagram

SynthesisPathway Start1 Ethyl Thiooxamate (N-C=S Source) Intermediate Ethyl 5-methylthiazole- 2-carboxylate Start1->Intermediate Hantzsch Cyclization (EtOH, Reflux) Start2 2-Bromopropanal (C4-C5 Backbone) Start2->Intermediate Acid 5-Methylthiazole- 2-carboxylic acid Intermediate->Acid Saponification (LiOH, THF/H2O) Target 5-Methylthiazole- 2-carbonyl chloride (CAS 61291-22-3) Acid->Target Chlorination (Oxalyl Chloride, DMF cat.)

Caption: Step-wise synthesis of 5-Methyl-1,3-thiazole-2-carbonyl chloride via Hantzsch cyclization.

PART 3: APPLICATIONS IN DRUG DISCOVERY

This acid chloride is a critical electrophile for introducing the 5-methylthiazole-2-carbonyl moiety, a pharmacophore known to improve binding affinity in various protein targets.

Key Therapeutic Areas
  • APJ Receptor Agonists: The 5-methylthiazole-2-carbonyl group has been utilized in the synthesis of hydrazide derivatives that act as agonists for the APJ receptor, a target for treating chronic heart failure (See Patent WO2018097945A1).

  • Kinase Inhibitors: Thiazole amides are common bioisosteres for phenyl rings in kinase inhibitors (e.g., Dasatinib analogs), offering different electronic properties and solubility profiles.

  • Peptide Mimetics: Used to cap the N-terminus of peptide sequences to protect against enzymatic degradation (exopeptidases).

Experimental Protocol: Amide Coupling

Use this protocol to couple CAS 61291-22-3 with a primary amine.

Reagents:

  • Amine substrate (1.0 equiv)[5]

  • 5-Methyl-1,3-thiazole-2-carbonyl chloride (1.1 equiv, crude from Step 3 above)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous DCM (0.1 M concentration)

Procedure:

  • Preparation: Dissolve the amine and base (TEA) in anhydrous DCM under an inert atmosphere. Cool to 0°C.[5]

  • Addition: Dissolve the acid chloride in a minimal amount of DCM and add it dropwise to the amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for mass shift +125 Da).

  • Quench: Add saturated NaHCO

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Reactivity & Mechanism Diagram

Reactivity AcidCl 5-Methylthiazole-2-carbonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate AcidCl->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Amide Thiazole-2-Carboxamide (Stable Product) Intermediate->Amide Elimination of Cl- SideProduct HCl (Neutralized by Base) Intermediate->SideProduct

Caption: Mechanism of amide bond formation using 5-methylthiazole-2-carbonyl chloride.

PART 4: SAFETY & HANDLING (HSE)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Reactivity: Reacts violently with water (EUH014).

Handling Guidelines:

  • Moisture Control: Always handle in a fume hood using Schlenk techniques or dry syringes. The compound rapidly hydrolyzes to release HCl gas upon contact with moist air.

  • Quenching: Quench excess reagent by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate. Never add water directly to the neat acid chloride.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

References

  • PubChem. 5-Methyl-1,3-thiazole-2-carboxylic acid (Precursor Data). National Library of Medicine. Link

  • World Intellectual Property Organization. Heteroaryl-substituted triazoles as APJ receptor agonists. Patent WO2018097945A1. (Describes use of 5-methylthiazole-2-carbonyl derivatives). Link

  • Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). (General methodology for thiazole construction). Link

  • Sigma-Aldrich. Thiazole-2-carbonyl chloride (Analogous Safety Data).Link

Sources

Exploratory

chemical structure of 5-methylthiazole-2-carbonyl chloride

[1][2][3] Executive Summary 5-Methylthiazole-2-carbonyl chloride (CAS: 61291-22-3 ) is a high-value heterocyclic building block predominantly used in the synthesis of pharmaceutical agents.[1] Characterized by a thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

5-Methylthiazole-2-carbonyl chloride (CAS: 61291-22-3 ) is a high-value heterocyclic building block predominantly used in the synthesis of pharmaceutical agents.[1] Characterized by a thiazole ring substituted with a methyl group at the C5 position and a highly reactive chlorocarbonyl group at the C2 position, this compound serves as a critical electrophile in the formation of 5-methylthiazole-2-carboxamides .

Its structural motif is integral to various therapeutic classes, including Factor XIIa inhibitors , HCV protease inhibitors , and androgen receptor modulators . Due to the hydrolytic instability of the acid chloride moiety, it is frequently generated in situ from its stable precursor, 5-methylthiazole-2-carboxylic acid (CAS: 61291-21-2), immediately prior to coupling reactions.

Chemical Structure & Properties[4][5][6][7]

Molecular Identity
PropertyData
IUPAC Name 5-Methyl-1,3-thiazole-2-carbonyl chloride
CAS Number 61291-22-3
Molecular Formula C₅H₄ClNOS
Molecular Weight 161.61 g/mol
SMILES CC1=CN=C(S1)C(=O)Cl
Physical State Moisture-sensitive solid or oil (typically handled in solution)
Precursor CAS 61291-21-2 (Carboxylic Acid)
Structural Analysis

The molecule features a 1,3-thiazole core, an aromatic heterocycle containing both sulfur and nitrogen.

  • Electronic Effects: The C2 position of the thiazole ring is naturally electron-deficient due to the inductive withdrawal of the adjacent nitrogen and sulfur atoms. The attachment of the carbonyl chloride group at C2 further amplifies this electrophilicity, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Steric Effects: The methyl group at C5 provides a specific steric bulk that can influence the binding affinity of final drug candidates within protein pockets, often improving metabolic stability compared to the unsubstituted thiazole.

Synthesis & Manufacturing Protocol

The synthesis of 5-methylthiazole-2-carbonyl chloride is a two-stage process. The first stage involves constructing the carboxylic acid scaffold, followed by activation to the acid chloride.

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway SM 5-Methylthiazole (Starting Material) Lithiation Intermediate: 2-Lithio-5-methylthiazole SM->Lithiation n-BuLi, THF -78°C Acid 5-Methylthiazole-2-carboxylic acid (Stable Precursor) Lithiation->Acid 1. CO2 (g) 2. H3O+ quench Product 5-Methylthiazole-2-carbonyl chloride (Reactive Electrophile) Acid->Product SOCl2 (reflux) or (COCl)2, DMF (cat)

Caption: Step-wise synthesis from 5-methylthiazole to the acid chloride via lithiation and chlorination.

Detailed Experimental Protocol
Stage 1: Synthesis of 5-Methylthiazole-2-carboxylic Acid

Principle: Direct C2-lithiation of the thiazole ring followed by carboxylation.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Lithiation: Dissolve 5-methylthiazole (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain temperature below -70°C to prevent ring fragmentation.

    • Observation: Solution typically turns yellow/orange, indicating formation of the 2-lithio species.

  • Quench: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 30 minutes.

  • Workup: Allow to warm to room temperature. Quench with 1M HCl to pH ~3. Extract with Ethyl Acetate.[2] The carboxylic acid precipitates or crystallizes upon concentration (MP: ~135-136°C).

Stage 2: Conversion to Acid Chloride

Principle: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride or Oxalyl Chloride.

  • Reagents: Suspend 5-methylthiazole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).

    • Mechanism:[3] DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack intermediate.

  • Reaction: Stir at room temperature (or reflux if using SOCl₂) for 2-4 hours until gas evolution (CO, CO₂, HCl) ceases.

  • Isolation: Concentrate in vacuo to remove solvent and excess reagent. The resulting residue is the crude 5-methylthiazole-2-carbonyl chloride , used immediately in the next step without purification.

Reactivity Profile & Handling

The acid chloride is a "hard" electrophile, reacting rapidly with nucleophiles.

Reactivity Network (Graphviz Visualization)

Reactivity Center 5-Methylthiazole-2- carbonyl chloride Amide Carboxamides (Drug Scaffolds) Center->Amide  + Base (Et3N) Ester Esters Center->Ester  + Base Acid Carboxylic Acid (Degradation) Center->Acid  + H2O Amine Primary/Secondary Amines (R-NH2) Alcohol Alcohols (R-OH) Water Water (Hydrolysis)

Caption: Divergent reactivity pathways. Amide formation is the primary utility in medicinal chemistry.

Critical Handling Protocols
  • Moisture Sensitivity: The C2-acyl chloride is extremely hydrolytically unstable due to the electron-deficient thiazole ring. It must be stored under inert gas (Argon/Nitrogen).

  • Self-Validating Check: If the neat liquid/solid fumes heavily upon exposure to air, it is active. If it appears as a dry, non-fuming powder, it may have hydrolyzed back to the acid (check MP: if >130°C, it is the acid).

  • Safety: Corrosive and lachrymator. Generates HCl gas upon contact with moisture.[2] All operations must be performed in a fume hood.

Applications in Drug Discovery[10]

The 5-methylthiazole-2-carboxamide moiety is a privileged scaffold in modern drug design, often serving as a bioisostere for phenyl or pyridine amides to improve solubility and metabolic stability.

Case Studies
  • Factor XIIa Inhibitors:

    • Researchers have utilized the 5-methylthiazole-2-carbonyl motif to cap the N-terminus of peptidomimetics targeting Factor XIIa. The thiazole ring provides specific pi-stacking interactions within the S1/S2 pockets of the serine protease.

  • HCV Protease Inhibitors:

    • In the development of macrocyclic inhibitors for Hepatitis C, this moiety is used to rigidify the backbone and position hydrogen bond acceptors (thiazole nitrogen) for optimal binding.

  • Androgen Receptor Modulators (SARMs):

    • Non-steroidal androgen receptor antagonists often incorporate the 5-methylthiazole group to enhance selectivity for the androgen receptor over other nuclear hormone receptors.

Comparative Data: Amide Coupling Efficiency
Nucleophile TypeConditionsTypical YieldNotes
Anilines (Ar-NH₂) DCM, DIPEA, 0°C to RT85-95%Highly efficient; standard for library synthesis.
Aliphatic Amines THF, Et₃N, 0°C90-98%Exothermic; requires slow addition.[2]
Hindered Amines DMF, NaH (or strong base)60-80%May require heating or stronger activation.

References

  • BLD Pharm. (n.d.). 5-Methylthiazole-2-carbonyl chloride Product Page. Retrieved from

  • PubChem. (n.d.). 5-Methylthiazole-2-carboxylic acid (Precursor Data). Retrieved from

  • Google Patents. (2018). WO2018093716A1 - Factor XIIa Inhibitors. Retrieved from

  • Google Patents. (2016). US9493506B2 - Macrocyclic hepatitis C serine protease inhibitors.[4] Retrieved from

  • Google Patents. (2010). US9657003B2 - Androgen receptor modulating compounds. Retrieved from

Sources

Foundational

Technical Guide: 5-Methylthiazole-2-Carboxylic Acid vs. 5-Methylthiazole-2-Carbonyl Chloride

Executive Summary This technical guide delineates the critical physicochemical and functional differences between 5-methylthiazole-2-carboxylic acid (the stable precursor) and 5-methylthiazole-2-carbonyl chloride (the tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical and functional differences between 5-methylthiazole-2-carboxylic acid (the stable precursor) and 5-methylthiazole-2-carbonyl chloride (the transient, highly reactive electrophile).

For researchers in medicinal chemistry, particularly those working on Nrf2 protein degraders or PROTAC chimeras, understanding the stability profile of the C2-position is paramount. Unlike the robust 4- or 5-position isomers, thiazole-2-carboxylic derivatives possess a unique susceptibility to decarboxylation and rapid hydrolysis, necessitating specific handling protocols described herein.

Part 1: Chemical Architecture & Physicochemical Divergence

The fundamental difference lies in their thermodynamic stability and electrophilicity. The carboxylic acid is a shelf-stable solid suitable for storage, whereas the acid chloride is a moisture-sensitive intermediate that should generally be prepared in situ.

Comparative Data Matrix
Feature5-Methylthiazole-2-Carboxylic Acid5-Methylthiazole-2-Carbonyl Chloride
CAS Registry 61291-21-230216-57-0 (General generic CAS)
Molecular Weight 143.16 g/mol 161.61 g/mol
Physical State Crystalline Solid (White/Off-white)Yellow/Brown Oil or Low-Melting Solid
Electrophilicity Low (Requires activation)High (Reacts violently with nucleophiles)
Storage Stability High (RT, years)Low (Hydrolyzes in air; Decarbonylates >50°C)
Primary Hazard Irritant (Skin/Eye)Corrosive, Lachrymator, Moisture Sensitive
Structural Insight: The C2-Instability Factor

The 2-position of the thiazole ring is flanked by both the sulfur and nitrogen atoms, making the C2-carbon significantly electron-deficient.

  • In the Acid: The carboxyl group is stabilized by resonance and hydrogen bonding.

  • In the Chloride: The electron-withdrawing nature of the chlorine atom, combined with the electron-deficient heterocycle, destabilizes the C-C bond between the ring and the carbonyl group. This increases the risk of thermal decarbonylation (loss of CO) if heated excessively during preparation.

Part 2: Synthetic Pathways & Activation Logic

To utilize the 5-methylthiazole-2-moiety in drug discovery (e.g., amide coupling), the acid must be activated. While peptide coupling reagents (HATU, EDC) are common, the acid chloride pathway is preferred for sterically hindered anilines or when high atom economy is required.

Mechanism of Activation (Graphviz Diagram)

The following diagram illustrates the critical decision pathway for activation, highlighting the risk of decarboxylation.

ActivationPathway Acid 5-Methylthiazole-2-COOH (Stable Solid) SOCl2 Thionyl Chloride (Reflux) Acid->SOCl2 Avoid (Harsh) Oxalyl Oxalyl Chloride / DMF (0°C to RT) Acid->Oxalyl Preferred (Mild) Decarb DEGRADATION (Decarboxylation to 5-Methylthiazole) SOCl2->Decarb High Heat Risk Chloride Acid Chloride Intermediate (Reactive/Unstable) Oxalyl->Chloride Quantitative Conv. Chloride->Decarb If stored >24h Amide Target Amide (Drug Intermediate) Chloride->Amide + Amine/Base

Figure 1: Activation pathway comparing Thionyl Chloride (high risk) vs. Oxalyl Chloride (optimal) methods.

Part 3: Experimental Protocols

Protocol A: In Situ Generation of the Acid Chloride

Context: This protocol is derived from high-yield synthesis of Nrf2 degraders. It avoids thermal stress to prevent decarboxylation.

Reagents:

  • 5-Methylthiazole-2-carboxylic acid (1.0 eq)[1]

  • Oxalyl chloride (1.2 – 1.5 eq)

  • DMF (Catalytic, 1-2 drops)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Suspension: Suspend the acid (e.g., 1.43 g, 10 mmol) in anhydrous DCM (10-15 mL) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add catalytic DMF (1 drop). Note: This forms the Vilsmeier-Haack reagent intermediate, essential for rapid reaction at low temp.

  • Addition: Cool to 0°C. Add Oxalyl chloride dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Observation: Evolution of gas (CO, CO₂, HCl) will occur. The suspension should become a clear solution.

  • Work-up: Concentrate under reduced pressure (rotary evaporator) at <30°C .

    • Critical Step: Do not heat the water bath above 35°C.

    • Result: A yellow/brown semi-solid or oil residue of the acid chloride.

  • Utilization: Re-dissolve immediately in DCM or THF for the subsequent coupling step. Do not store.

Protocol B: Amide Coupling (The "Self-Validating" Step)

To verify the acid chloride was formed correctly without degradation, react immediately with a primary amine.

  • Dissolve the fresh acid chloride residue in DCM.

  • Add the target amine (1.0 eq) and a base (DIPEA or TEA, 2.0 eq).

  • Stir at RT for 1-3 hours.

  • Validation: Monitor by LC-MS. A peak corresponding to [M+H]⁺ of the amide confirms the chloride was intact. If you observe the mass of 5-methylthiazole (decarboxylated product), your activation step was too hot.

Part 4: Applications in Medicinal Chemistry[2][3][4][5][6]

The transition from the acid to the chloride is a gateway to constructing privileged scaffolds .

Nrf2 Protein Degraders (PROTACs)

Recent patent literature (2024-2025) highlights the use of 5-methylthiazole-2-carboxylic acid in synthesizing heterobifunctional small molecules.

  • Role: The thiazole ring serves as a linker or E3 ligase binding motif.

  • Chemistry: The acid is converted to the chloride to couple with complex aniline derivatives (e.g., indoline cores) where standard coupling reagents (HATU) might fail due to steric bulk.

Bioisostere for Benzamides

The 5-methylthiazole-2-carbonyl group is often used as a bioisostere for ortho-substituted benzamides. The sulfur atom imparts unique lipophilicity (LogP modulation) and metabolic stability compared to a phenyl ring, while the nitrogen offers a hydrogen bond acceptor vector.

References

  • Synthesis of Nrf2 Protein Degraders.Patent US20250145611A1 / WO2024006742A2. (2024). Describes the specific reaction of 5-methylthiazole-2-carboxylic acid with oxalyl chloride for PROTAC synthesis.

  • PubChem Compound Summary: 5-Methylthiazole-2-carboxylic acid. National Center for Biotechnology Information. (2025). CID 21877349.[1][2]

  • Thiazole-2-carbonyl chloride Properties.Sigma-Aldrich / Merck. (2025). General handling for thiazole-2-acid chlorides.

Sources

Exploratory

The Pivotal Role of 5-Methyl-1,3-thiazole-2-carbonyl chloride in Modern Drug Discovery: A Technical Guide

For Immediate Release A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of the Versatile Thiazole Intermediate, 5-Methyl-1,3...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of the Versatile Thiazole Intermediate, 5-Methyl-1,3-thiazole-2-carbonyl chloride.

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1] Within this important class of heterocycles, 5-Methyl-1,3-thiazole-2-carbonyl chloride emerges as a highly valuable and reactive intermediate for the synthesis of novel bioactive molecules. Its utility in the construction of complex molecular architectures makes it a compound of significant interest for researchers in drug discovery and development.

This technical guide provides an in-depth analysis of 5-Methyl-1,3-thiazole-2-carbonyl chloride, covering its physicochemical properties, a detailed protocol for its synthesis, its characteristic reactivity, and its potential applications in the development of new pharmaceuticals.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₄ClNOS
Molecular Weight 161.61 g/mol
CAS Number 61291-22-3
Appearance Not Reported (likely a solid or high-boiling liquid)N/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Expected to be soluble in aprotic organic solventsInferred

Synthesis of 5-Methyl-1,3-thiazole-2-carbonyl chloride

The synthesis of 5-Methyl-1,3-thiazole-2-carbonyl chloride is typically achieved through the chlorination of its corresponding carboxylic acid precursor, 5-Methyl-1,3-thiazole-2-carboxylic acid. This transformation is a standard procedure in organic chemistry, often employing reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective for converting carboxylic acids into the more reactive acyl chlorides.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general procedure for the synthesis of 5-Methyl-1,3-thiazole-2-carbonyl chloride from 5-Methyl-1,3-thiazole-2-carboxylic acid using thionyl chloride.

Materials:

  • 5-Methyl-1,3-thiazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and excess SOCl₂), suspend 5-Methyl-1,3-thiazole-2-carboxylic acid in anhydrous DCM.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trapping system to handle the corrosive and toxic vapors.

  • Purification: The resulting crude 5-Methyl-1,3-thiazole-2-carbonyl chloride can be purified by distillation under reduced pressure or used directly in the subsequent reaction step without further purification, depending on the required purity.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_byproducts Byproducts Reactant1 5-Methyl-1,3-thiazole- 2-carboxylic acid Process Reflux in Anhydrous Solvent (e.g., DCM) Reactant1->Process Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Process Product 5-Methyl-1,3-thiazole- 2-carbonyl chloride Process->Product Byproduct1 SO₂ Process->Byproduct1 Byproduct2 HCl Process->Byproduct2

Caption: Synthetic workflow for 5-Methyl-1,3-thiazole-2-carbonyl chloride.

Reactivity and Synthetic Utility

As an acyl chloride, 5-Methyl-1,3-thiazole-2-carbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. This reactivity makes it an excellent building block for introducing the 5-methyl-1,3-thiazole-2-carbonyl moiety into a wide range of molecules.

Common reactions include:

  • Esterification: Reaction with alcohols to form esters.

  • Amidation: Reaction with primary or secondary amines to form amides.

  • Friedel-Crafts Acylation: Acylation of aromatic compounds in the presence of a Lewis acid catalyst.

  • Hydrolysis: Reaction with water to revert to the parent carboxylic acid.[2][7]

The thiazole ring itself can also undergo further chemical modifications, although the electron-withdrawing nature of the carbonyl chloride group at the 2-position deactivates the ring towards electrophilic substitution. Conversely, the C2 position is susceptible to nucleophilic attack.[5]

ReactivityPathway cluster_products Potential Products Start 5-Methyl-1,3-thiazole- 2-carbonyl chloride Ester Ester Derivative Start->Ester Nucleophilic Acyl Substitution Amide Amide Derivative Start->Amide Nucleophilic Acyl Substitution Ketone Aryl Ketone (Friedel-Crafts) Start->Ketone Electrophilic Aromatic Substitution Nucleophile1 Alcohol (R-OH) Nucleophile1->Ester Nucleophile2 Amine (R₂NH) Nucleophile2->Amide Nucleophile3 Arene (Ar-H) Nucleophile3->Ketone

Caption: Reactivity of 5-Methyl-1,3-thiazole-2-carbonyl chloride with various nucleophiles.

Applications in Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to readily synthesize derivatives from 5-Methyl-1,3-thiazole-2-carbonyl chloride allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, the formation of amide and ester libraries from this intermediate can lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive compounds. 5-Methyl-1,3-thiazole-2-carbonyl chloride should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It will react with water to produce hydrochloric acid, and therefore should be stored under anhydrous conditions.

Conclusion

5-Methyl-1,3-thiazole-2-carbonyl chloride is a valuable and versatile intermediate for the synthesis of a wide array of chemical entities with potential therapeutic applications. Its high reactivity, coupled with the established biological significance of the thiazole core, makes it a key building block for drug discovery and development programs. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective utilization in the laboratory.

References

  • PubChem. 5-Methyl-1,3-thiazole-2-carboxylic acid. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Chemistry LibreTexts. Reactions of Acid Chlorides. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • ChemBK. 5-Methyl-1,3-thiazole-2-carboxylic acid. [Link]

  • The Good Scents Company. 5-methyl thiazole. [Link]

  • PubChem. 5-Methyl-1,3-thiazole-2-carboxylic acid. [Link]

  • CAS Common Chemistry. 3-Thujanone. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. EP0794180A1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • PubChem. Methyl Red. [Link]

  • Industrial Chemicals. Alizarin Red S (13-22-3). [Link]

Sources

Foundational

Beyond the Name: A Technical Monograph on 5-Methyl-1,3-thiazole-2-carbonyl Chloride

Topic: Common Synonyms for 5-Methyl-1,3-thiazole-2-carbonyl chloride Content Type: In-depth Technical Guide/Monograph Audience: Researchers, Scientists, and Drug Development Professionals Core Directive & Scope This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Synonyms for 5-Methyl-1,3-thiazole-2-carbonyl chloride Content Type: In-depth Technical Guide/Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Scope

This guide serves as a definitive technical reference for 5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 61291-22-3). While the entry point is nomenclature, the utility of this compound lies in its role as a high-value electrophile in medicinal chemistry. This monograph moves beyond simple lists, providing the synthesis, reactivity profiles, and structural applications required by drug development professionals.

Nomenclature & Identification

Accurate identification is critical in database mining and procurement. The following table consolidates all primary identifiers and synonyms used across major chemical registries (PubChem, CAS, ChemSpider).

Table 1: Chemical Identity & Synonyms
CategoryIdentifier / Synonym
Primary Name 5-Methyl-1,3-thiazole-2-carbonyl chloride
IUPAC Name 5-Methyl-1,3-thiazole-2-carbonyl chloride
CAS Registry Number 61291-22-3
Common Synonyms 5-Methylthiazole-2-carbonyl chloride5-Methyl-2-thiazolecarbonyl chloride2-Chlorocarbonyl-5-methylthiazole
Molecular Formula C₅H₄ClNOS
Molecular Weight 161.61 g/mol
SMILES CC1=CN=C(S1)C(=O)Cl
InChI Key JSLOJDYATUONSR-UHFFFAOYSA-N
MDL Number MFCD09878231 (varies by vendor)

Chemical Architecture & Properties

The 5-methyl-1,3-thiazole-2-carbonyl chloride moiety is a bioisostere of benzoyl chloride and nicotinoyl chloride. Its incorporation into drug scaffolds alters lipophilicity (LogP) and metabolic stability compared to phenyl analogs.

  • Structural Features: The thiazole ring is aromatic and planar. The carbonyl chloride at the C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent C=N bond (Schiff base character) and the sulfur atom.

  • Physical State: Typically a low-melting solid or viscous liquid (depending on purity) that hydrolyzes rapidly in air.

  • Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts violently with water and alcohols.

Synthesis & Production Protocols

Commercial supplies are often made-to-order. For the application scientist, in-house synthesis ensures freshness and purity, which is critical for sensitive acylation reactions.

Protocol: Lithiation-Carboxylation Route

This route is preferred over oxidative methods for its regioselectivity and high yield.

Step 1: Synthesis of 5-Methylthiazole-2-carboxylic acid

  • Reagents: 5-Methylthiazole (Starting Material), n-Butyllithium (2.5 M in hexanes), Dry THF, Dry CO₂ (gas or solid).

  • Setup: Flame-dried 3-neck flask, inert atmosphere (N₂/Ar), -78°C cryostat.

  • Procedure:

    • Dissolve 5-methylthiazole in anhydrous THF and cool to -78°C.

    • Add n-BuLi dropwise over 30 mins. The C2 proton (pKa ~29) is selectively deprotonated to form 2-lithio-5-methylthiazole .

    • Critical Control Point: Maintain T < -70°C to prevent ring fragmentation.

    • Bubble dry CO₂ gas into the solution (or pour onto excess crushed dry ice) to quench the lithio species.

    • Allow to warm to RT, acidify with HCl to pH 2, and extract with EtOAc.

    • Yield: ~85% of white crystalline acid (CAS 61291-21-2).

Step 2: Chlorination to Acid Chloride

  • Reagents: 5-Methylthiazole-2-carboxylic acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DMF (cat.).

  • Procedure:

    • Suspend the acid in dry DCM.

    • Add excess oxalyl chloride (1.5 eq) followed by 2 drops of DMF.

    • Stir at RT until gas evolution (CO/CO₂) ceases (approx. 2-4 hrs).

    • Purification: Remove solvent and excess reagent in vacuo. The residue is the crude acid chloride, used immediately without further purification.

Visualization: Synthesis Workflow

Synthesis Start 5-Methylthiazole (Precursor) Lithiation Step 1: Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Intermediate 2-Lithio-5-methylthiazole (Transient) Lithiation->Intermediate Quench Step 2: Carboxylation (CO2 Quench) Intermediate->Quench Acid 5-Methylthiazole-2-carboxylic acid (CAS 61291-21-2) Quench->Acid Chlorination Step 3: Chlorination (SOCl2 or (COCl)2) Acid->Chlorination Product 5-Methylthiazole-2-carbonyl chloride (CAS 61291-22-3) Chlorination->Product

Figure 1: Step-wise synthesis pathway from commercially available 5-methylthiazole.

Reactivity & Handling

As an acid chloride, CAS 61291-22-3 is a "hot" electrophile. Its handling requires strict exclusion of moisture.

  • Self-Validating Protocol (Quality Control):

    • Method: Take a small aliquot, quench with excess methanol.

    • Analysis: Run LC-MS. You should observe the methyl ester (M+31 mass shift vs acid) as a single peak. If the acid peak is dominant, the chloride has hydrolyzed.

  • Storage: Store under Argon at -20°C. If the liquid turns dark brown/black, it indicates polymerization or decomposition.

Applications in Drug Discovery

The 5-methylthiazole-2-carboxamide motif is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for kinase inhibition and anti-inflammatory activity.

Key Therapeutic Areas:
  • COX-1/COX-2 Inhibitors: Conjugates of 5-methylthiazole with thiazolidinones have shown selective COX-1 inhibition, acting as novel anti-inflammatory agents [1].

  • Anticancer Agents: Thiazole-5-carboxamides (isomeric to the 2-carboxamides) are well-known, but the 2-carbonyl linkage is increasingly explored for targeting specific kinases where a planar, aromatic linker is required to position H-bond donors/acceptors [2].

  • Bioisosterism: The thiazole ring is often swapped for a pyridine or benzene ring to improve aqueous solubility (due to the nitrogen lone pair) or to pick up specific interactions with Cys or Ser residues in an enzyme active site.

Visualization: Reactivity & Scaffold Diversity

Reactivity Core 5-Methylthiazole-2-carbonyl chloride (Electrophile) Amide Thiazole-2-carboxamides (Kinase Inhibitors, COX-1 Inhibitors) Core->Amide Nucleophilic Acyl Substitution Ester Thiazole-2-carboxylates (Prodrugs, Intermediates) Core->Ester Esterification Ketone 2-Acylthiazoles (Bioactive Ketones) Core->Ketone Friedel-Crafts Acylation Amine Primary/Secondary Amines (R-NH2) Amine->Amide Alcohol Alcohols/Phenols (R-OH) Alcohol->Ester Friedel Electron-Rich Aromatics (Ar-H + AlCl3) Friedel->Ketone

Figure 2: Divergent synthesis capabilities of the 5-methylthiazole-2-carbonyl chloride scaffold.

References

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences.

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules.

  • PubChem Compound Summary for CID 21877349 (5-Methyl-1,3-thiazole-2-carboxylic acid). National Center for Biotechnology Information.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 5-Methylthiazole Derivatives via Acid Chloride Acylation

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 5-Methylthiazole Scaffold The thiazole ring system is a cornerstone of medicinal chemistry, appearing as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-Methylthiazole Scaffold

The thiazole ring system is a cornerstone of medicinal chemistry, appearing as a critical pharmacophore in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding have made it an invaluable scaffold in drug design. Specifically, 5-methylthiazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The strategic functionalization of the thiazole core is paramount to modulating its pharmacological profile. One of the most robust and versatile methods for achieving this is through the acylation of an amino group on the thiazole ring using acid chlorides. This approach allows for the introduction of a vast array of side chains, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expert insights for the synthesis of N-acylated 5-methylthiazole derivatives.

Part 1: Mechanistic Insights & Core Synthesis Strategy

The primary strategy for synthesizing 5-methylthiazole amides involves a two-stage process: first, the construction of the core 2-amino-5-methylthiazole ring, followed by its N-acylation with a suitable acid chloride.

Stage 1: Hantzsch Synthesis of the 2-Amino-5-methylthiazole Core

The most common and efficient method for constructing the thiazole ring itself is the Hantzsch thiazole synthesis.[2][3][4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. To obtain the required 2-amino-5-methylthiazole precursor, 1-chloro-2-propanone is reacted with thiourea.

The mechanism proceeds via an initial S-nucleophilic attack of the thioamide sulfur onto the carbon bearing the halogen (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][5]

Stage 2: N-Acylation via Nucleophilic Acyl Substitution

With the 2-amino-5-methylthiazole precursor in hand, the introduction of the acyl group is achieved through a classic nucleophilic acyl substitution reaction.[6][7]

  • Activation: The acid chloride is a highly reactive carboxylic acid derivative, with the carbonyl carbon being strongly electrophilic due to the inductive effect of the chlorine and oxygen atoms.

  • Nucleophilic Attack: The exocyclic amino group of the 2-amino-5-methylthiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a transient tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting N-acylated product is protonated. A base, such as pyridine or triethylamine, is included in the reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8][9]

The general mechanism for the N-acylation step is illustrated below.

Caption: Mechanism of N-Acylation on 2-Aminothiazole.

Part 2: Experimental Protocols & Workflow

Safety First: Always work in a well-ventilated fume hood. Acid chlorides are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Amino-5-methylthiazole

This protocol details the Hantzsch synthesis to create the necessary precursor.

Materials:

  • 1-Chloro-2-propanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (or Methanol)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.

  • Reagent Addition: To the stirring solution, add 1-chloro-2-propanone (1.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the acidic byproduct and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with cold water to remove any remaining salts. The crude product can be purified further by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-amino-5-methylthiazole.

Protocol 2: General Procedure for N-Acylation of 2-Amino-5-methylthiazole

This protocol describes the core synthesis of the target derivatives using an acid chloride.

Materials:

  • 2-Amino-5-methylthiazole (1.0 eq)

  • Acid Chloride (R-COCl) (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet

  • Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., triethylamine, 1.5 eq).

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction with the acid chloride.

  • Acid Chloride Addition: Add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure 5-methylthiazole derivative.

Experimental_Workflow A Setup: Dissolve aminothiazole and base in anhydrous DCM under N₂ atmosphere. B Cool reaction mixture to 0°C in an ice bath. A->B Step 1-2 C Add acid chloride solution dropwise with vigorous stirring. B->C Step 3 D Warm to room temp. Stir for 12-24 hours. Monitor by TLC. C->D Step 4 E Quench reaction with saturated NaHCO₃ solution. D->E Step 5 F Extract with DCM. Wash with water & brine. E->F Step 6 G Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. F->G Step 7 H Purify crude product via column chromatography or recrystallization. G->H Step 8 I Characterize pure N-acylated 5-methylthiazole derivative. H->I Final Step

Caption: General workflow for N-acylation of 2-amino-5-methylthiazole.

Part 3: Data Summary & Considerations

The choice of reagents and conditions can be adapted for various acid chlorides. The following table provides a summary for guidance.

EntryAcid Chloride (R-group)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Acetyl (CH₃)TriethylamineDCM0 to RT1285-95%
2Benzoyl (Ph)PyridinePyridine0 to RT1880-90%
3Chloroacetyl (ClCH₂)Na₂CO₃DCM0 to RT1275-85%[8]
44-NitrobenzoylTriethylamineDCM0 to RT2470-80%
5CyclopropanecarbonylTriethylamineTHF0 to RT1680-90%
Expert Insights & Troubleshooting
  • Choice of Base: Pyridine can serve as both a solvent and a base, which can be convenient.[8] However, its high boiling point can make removal difficult. Triethylamine is a non-nucleophilic base that is easily removed under reduced pressure. Weaker bases like sodium carbonate can be used in a biphasic system.

  • Moisture Sensitivity: Acid chlorides readily hydrolyze to the corresponding carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents to prevent this side reaction and maximize yield.

  • Di-acylation: While less common, it is possible for the endocyclic thiazole nitrogen to be acylated under harsh conditions or with highly reactive acid chlorides. Using stoichiometric amounts of the acid chloride and controlled temperatures helps to prevent this.

  • Purification: The polarity of the final amide product will vary significantly based on the "R" group of the acid chloride. A gradient elution (e.g., ethyl acetate in hexanes) is often required for effective column chromatography.

By following these protocols and considering the underlying chemical principles, researchers can efficiently synthesize a diverse library of 5-methylthiazole derivatives for application in drug discovery and materials science.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • BenchChem. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • Synlett. (2014). Direct C-2 Acylation of Thiazoles with Aldehydes via Metal. Synlett.
  • Molecules. (2019).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Molecules. (2022).
  • Wakasugi et al. (1996). United States Patent (19).
  • Tetrahedron Letters. (2009).
  • Chem Help ASAP. (2019). synthesis of thiazoles. YouTube.
  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher.
  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield.
  • Chem Help ASAP. (2019).
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps.
  • Green Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. RSC Publishing.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of - JOCPR. JOCPR.
  • Google Patents. (2001). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP.
  • Molecules. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. MDPI.
  • ResearchGate. (2004). THIAZOLECARBOXYLIC ACID DERIVATIVES. 1. N-SUBSTITUTED 2-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLIC ACID DERIVATIVES.

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Application

Application Notes and Protocols for the Reaction of 5-Methyl-1,3-thiazole-2-carbonyl chloride with Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Methyl-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Methyl-1,3-thiazole-2-carboxamides through the reaction of 5-Methyl-1,3-thiazole-2-carbonyl chloride with a variety of primary and secondary amines. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole motif in numerous biologically active molecules. This document is designed to equip researchers with the necessary knowledge to successfully design, execute, and optimize these critical amide coupling reactions.

Introduction: The Significance of 5-Methyl-1,3-thiazole-2-carboxamides

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates exhibiting diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. The derivatization of this core structure, particularly at the 2-position, allows for the exploration of vast chemical space and the fine-tuning of pharmacological profiles. The formation of an amide bond from 5-Methyl-1,3-thiazole-2-carbonyl chloride is a robust and versatile strategy to introduce a diverse range of substituents, enabling the generation of extensive compound libraries for screening and lead optimization.

This guide will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for various amine substrates, and offer insights into reaction optimization and troubleshooting.

The Chemistry: Mechanism of Amide Bond Formation

The reaction between 5-Methyl-1,3-thiazole-2-carbonyl chloride and an amine is a classic example of a nucleophilic acyl substitution . The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this transformation. The overall reaction proceeds via a two-step addition-elimination mechanism, often referred to as the Schotten-Baumann reaction when conducted under basic conditions.[1][2]

The Causality Behind the Reaction:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of the 5-Methyl-1,3-thiazole-2-carbonyl chloride.[3][4] This initial attack results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[1][3]

  • Deprotonation: The resulting product is a protonated amide. A base, either an external base added to the reaction mixture (such as triethylamine or pyridine) or a second equivalent of the amine reactant, removes the proton from the nitrogen atom to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[1][2] The use of an external base is generally preferred to avoid consuming the valuable amine nucleophile.

The overall transformation is highly favorable due to the high reactivity of the acyl chloride and the stability of the resulting amide bond.

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step is accompanied by an explanation of its purpose, ensuring a thorough understanding of the experimental design.

General Considerations and Reagent Handling
  • Reagent Purity: 5-Methyl-1,3-thiazole-2-carbonyl chloride is highly reactive and susceptible to hydrolysis. It should be handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) and stored in a desiccator. The amines and solvents used should also be anhydrous to prevent unwanted side reactions and ensure high yields.

  • Safety Precautions: 5-Methyl-1,3-thiazole-2-carbonyl chloride is corrosive and will react with moisture to produce hydrochloric acid. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol details the synthesis of N-benzyl-5-methyl-1,3-thiazole-2-carboxamide.

Materials:

  • 5-Methyl-1,3-thiazole-2-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration of the amine).

  • Base Addition: Add triethylamine (1.1-1.2 eq.) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve 5-Methyl-1,3-thiazole-2-carbonyl chloride (1.0-1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine and any unreacted benzylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)

This protocol outlines the synthesis of N-methyl-N-phenyl-5-methyl-1,3-thiazole-2-carboxamide.

Materials:

  • 5-Methyl-1,3-thiazole-2-carbonyl chloride

  • N-Methylaniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq.) in anhydrous DCM (approx. 0.2 M).

  • Base and Catalyst: Add pyridine (1.5 eq.) to the solution. Pyridine serves as both a base and a nucleophilic catalyst in this reaction.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add a solution of 5-Methyl-1,3-thiazole-2-carbonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-methyl-N-phenyl-5-methyl-1,3-thiazole-2-carboxamide.

Caption: General Experimental Workflow for Amide Synthesis.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 5-Methyl-1,3-thiazole-2-carboxamides. These values are based on literature precedents for similar reactions and are intended as a guide for experimental design.[6][7]

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)Purification Method
Primary Aliphatic
BenzylamineEt₃NDCM0 to RT2-485-95Column Chromatography
CyclohexylamineEt₃NDCM0 to RT2-480-90Recrystallization
Secondary Aliphatic
PiperidineEt₃NDCM0 to RT3-580-90Column Chromatography
DiethylamineEt₃NTHF0 to RT4-675-85Column Chromatography
Primary Aromatic
AnilinePyridineDCM0 to RT4-670-85Recrystallization
4-FluoroanilinePyridineDCM0 to RT4-675-90Recrystallization
Secondary Aromatic
N-MethylanilinePyridineDCM0 to RT5-865-80Column Chromatography

Characterization of Products

The successful synthesis of 5-Methyl-1,3-thiazole-2-carboxamides can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The formation of the amide bond is typically evidenced by the appearance of a broad singlet for the N-H proton (for primary amine reactants) in the downfield region of the spectrum (δ 7-9 ppm). The chemical shifts of the protons on the groups attached to the amine will also be informative. The characteristic signals for the 5-methyl group (singlet around δ 2.5 ppm) and the thiazole ring proton should also be present.[6]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the newly formed amide bond will typically appear in the range of δ 160-170 ppm. The other carbon signals of the thiazole ring and the amine substituent will also be present in their expected regions.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. A band for the N-H stretch (for amides from primary amines) will also be present around 3200-3400 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the expected product, confirming its molecular weight.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield 1. Hydrolysis of the acyl chloride. 2. Incomplete reaction. 3. Sterically hindered amine.1. Ensure all reagents and solvents are anhydrous. 2. Increase reaction time or temperature. 3. Use a more reactive base (e.g., DMAP as a catalyst with Et₃N) or a more polar solvent (e.g., DMF).
Multiple Products 1. Reaction of the amine with the solvent (e.g., DCM). 2. Di-acylation of a primary amine.1. Use a non-reactive solvent like THF or acetonitrile. 2. Use a 1:1 stoichiometry of acyl chloride to amine and add the acyl chloride slowly at low temperature.
Difficulty in Purification 1. Product is highly polar. 2. Byproducts are difficult to separate.1. Use a more polar eluent system for column chromatography. 2. Optimize the workup procedure to remove impurities before chromatography. Consider recrystallization from various solvent systems.

Conclusion

The reaction of 5-Methyl-1,3-thiazole-2-carbonyl chloride with amines provides a reliable and efficient route to a diverse range of 5-Methyl-1,3-thiazole-2-carboxamides. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can consistently achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and exploration of novel thiazole-based compounds for drug discovery and development.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Crunch Chemistry. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

  • Wang, L., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1053. [Link]

  • Google Patents. (n.d.). CN102532123A - Thiazole-5-methanamide compound and preparation method, medicinal composition and application thereof.
  • Google Patents. (n.d.). EP0793659B1 - Process for preparation of 5-hydroxymethylthiazole.
  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (2019, September 21). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

  • MDPI. (2025, August 18). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Retrieved from [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATIONOFNEWLYDESIGNED 1,3,4-THIADIAZOLE-BASEDCARBOXAMIDESWITH ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: design, new methods of synthesis and biological evaluation. Retrieved from [Link]

  • ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Optimized Esterification Protocol using 5-Methyl-1,3-thiazole-2-carbonyl Chloride

This Application Note provides a rigorous, field-validated protocol for the esterification of alcohols using 5-Methyl-1,3-thiazole-2-carbonyl chloride . This reagent is a critical building block in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the esterification of alcohols using 5-Methyl-1,3-thiazole-2-carbonyl chloride . This reagent is a critical building block in medicinal chemistry, particularly for introducing the thiazole moiety—a scaffold prevalent in antineoplastic, anti-inflammatory, and antimicrobial pharmacophores.[1][2]

Abstract & Utility

The 5-methyl-1,3-thiazole-2-carbonyl moiety is a bioisostere often employed to modulate metabolic stability and lipophilicity in drug candidates. While standard acid chloride couplings are routine, the specific electronic properties of the thiazole ring—specifically the electron-deficient C2 position—require precise control over reaction conditions to prevent side reactions such as hydrolysis or nucleophilic attack at the ring itself. This protocol outlines a high-yielding, self-validating methodology using 5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 61291-22-3) .

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertySpecificationNotes
Reagent Name 5-Methyl-1,3-thiazole-2-carbonyl chloride
CAS Number 61291-22-3
Molecular Weight 161.61 g/mol
Physical State Low-melting solid or viscous oilNote:[2][3][4][5] Often solidifies in storage (2-8°C). Melt gently (<40°C) or weigh as solid.
Reactivity High (Moisture Sensitive)Rapidly hydrolyzes to carboxylic acid and HCl upon contact with water.
Storage 2-8°C, under Argon/NitrogenHygroscopic; store in a desiccator.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The base (typically Triethylamine or Diisopropylethylamine) serves two roles: it acts as a proton scavenger (neutralizing the HCl byproduct) and, when DMAP is used, facilitates the formation of a highly reactive N-acylpyridinium intermediate.

Reaction Scheme

The 5-methyl group at the C5 position acts as a weak electron donor, slightly stabilizing the ring compared to the unsubstituted thiazole, but the C2-carbonyl carbon remains highly electrophilic due to the adjacent electron-withdrawing C=N bond.

ReactionMechanism AcidCl 5-Methyl-thiazole-2-COCl (Electrophile) Activated N-Acyl Pyridinium Salt (Activated Complex) AcidCl->Activated + DMAP Alcohol Alcohol (R-OH) (Nucleophile) Inter1 Tetrahedral Intermediate Alcohol->Inter1 Direct Attack (Slow) Base Base (Et3N/DMAP) Salt Ammonium Salt (Byproduct) Base->Salt Scavenges HCl Ester Thiazole-2-Carboxylate Ester (Product) Inter1->Ester Elimination of DMAP/Cl- Activated->Inter1 + Alcohol

Figure 1: Mechanistic pathway showing DMAP-catalyzed activation.

Pre-Reaction Considerations (Critical Control Points)

  • Stoichiometry: Use 1.1 to 1.2 equivalents of the acid chloride relative to the alcohol. Excess acid chloride ensures complete consumption of the limiting alcohol, which is often the more valuable fragment.

  • Base Selection:

    • Primary/Secondary Alcohols: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).

    • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) is highly recommended to accelerate the reaction, especially for sterically hindered alcohols.

  • Solvent: Anhydrous Dichloromethane (DCM) is the standard solvent. For polar substrates, Tetrahydrofuran (THF) or Acetonitrile (MeCN) are suitable alternatives.

  • Temperature: Initiate at 0°C to minimize potential side reactions (e.g., elimination if the alcohol is sensitive), then warm to Room Temperature (RT).

Detailed Experimental Protocol

Materials
  • Alcohol substrate (1.0 equiv)

  • 5-Methyl-1,3-thiazole-2-carbonyl chloride (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous DCM (0.1 – 0.2 M concentration relative to alcohol)

  • Saturated NaHCO3, 10% Citric Acid (or 1M HCl), Brine.

Step-by-Step Procedure
  • Setup: Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add the Alcohol (1.0 equiv), Et3N (2.0 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM .

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Reagent Addition:

    • If Acid Chloride is Liquid/Oil: Add dropwise via syringe.

    • If Acid Chloride is Solid: Dissolve the acid chloride in a minimal amount of anhydrous DCM in a separate vial and add this solution dropwise to the reaction mixture.

    • Rate: Addition should take 5–10 minutes to prevent exotherms.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS. The acid chloride hydrolyzes to the acid on LCMS (look for mass of Acid [M+H] or Methyl Ester [M+MeOH+H] if MeOH is used in LCMS mobile phase).

  • Quench: Once complete, dilute the reaction mixture with excess DCM.

  • Work-up (The "Self-Validating" System):

    • Wash 1 (Acidic): Wash with 10% Citric Acid (or 0.5 M HCl).

      • Purpose: Removes excess Et3N, DMAP, and any unreacted amine impurities.

      • Validation: The thiazole nitrogen pKa is low (< 1.0 due to the electron-withdrawing carbonyl), so the product will remain in the organic layer.

    • Wash 2 (Basic): Wash with Saturated NaHCO3 .

      • Purpose: Removes the hydrolyzed acid byproduct (5-methyl-1,3-thiazole-2-carboxylic acid) and neutralizes acidity.

    • Wash 3 (Neutral): Wash with Brine .

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4. Filter and concentrate in vacuo.

Work-up Flowchart[2][9][10]

Workup ReactionMix Reaction Mixture (DCM) Wash1 Wash 1: 10% Citric Acid ReactionMix->Wash1 Removes Base/DMAP Wash2 Wash 2: Sat. NaHCO3 Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine Wash2->Wash3 Organic Layer (Removes Acid Byproduct) Dry Dry (Na2SO4) & Concentrate Wash3->Dry Organic Layer Product Product Dry->Product Crude Ester

Figure 2: Purification workflow ensuring removal of base and acid byproducts.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure Acid Chloride is fresh. If solid, check for white crust (hydrolysis). Distill or use fresh bottle. Ensure solvents are anhydrous.
Unreacted Alcohol Steric HindranceIncrease temperature to reflux (40°C for DCM) or switch to THF (66°C). Increase DMAP to 0.5 equiv.
Product Loss in Workup Product Protonation?Unlikely with this specific thiazole (low pKa). However, if yield is low, check aqueous acidic wash. If product is there, use only NaHCO3 wash.
Side Product: Acid Moisture IngressThe acid chloride hydrolyzed before reacting. Dry glassware thoroughly. Use a drying tube or inert atmosphere.

Safety Information

  • Hazards: 5-Methyl-1,3-thiazole-2-carbonyl chloride is Corrosive (causes burns) and a Lachrymator .

  • Handling: Always handle in a fume hood. Wear gloves (Nitrile) and eye protection.

  • Disposal: Quench excess acid chloride with methanol or bicarbonate solution before disposal into organic waste.

References

  • Thiazole Chemistry Overview

    • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Link

  • General Esterification Protocols

    • Ester synthesis by esterification. Organic Chemistry Portal. Link

  • Physical Properties & Stability

    • 5-Methyl-1,3-thiazole-2-carboxylic acid Properties. PubChem CID 21877349.[6] Link

  • Acid Chloride Preparation (Thionyl Chloride Method)

    • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Link

Sources

Application

Application Note: Solvent Selection &amp; Protocols for 5-Methyl-1,3-thiazole-2-carbonyl Chloride Functionalization

Executive Summary 5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 61291-22-3) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 61291-22-3) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its reactivity is defined by two competing features: the highly electrophilic acyl chloride moiety and the nucleophilic nitrogen at the 3-position of the thiazole ring.

Successful functionalization requires a solvent system that balances solubility (of both the polar heterocycle and non-polar lipophilic partners) with inertness (preventing hydrolysis or self-quaternization). This guide provides a scientifically grounded selection matrix and validated protocols to maximize yield and purity.

Solvent Selection Matrix

The choice of solvent is critical to prevent the degradation of the acid chloride (hydrolysis) and to manage the hydrochloride byproducts generated during nucleophilic substitution.

Table 1: Solvent Compatibility Profile[1]
Solvent ClassSolventSuitabilityKey Characteristics & Application Notes
Chlorinated Dichloromethane (DCM) Preferred Excellent solubility for the acid chloride; low boiling point allows easy removal. Standard for amide couplings.
Chloroform (

)
AlternativeSimilar to DCM but requires stabilization (ethanol stabilizer reacts with acid chloride; use amylene-stabilized).
Ethers Tetrahydrofuran (THF) Preferred Good for polar amine partners. Must be anhydrous (peroxide/water free). Coordinates metal cations in Lewis-acid catalyzed reactions.
2-MeTHF Green Higher boiling point than THF; separates easily from water during workup. Excellent eco-friendly alternative.
Aromatic TolueneSituationalLower solubility for the thiazole salt but excellent for high-temperature reactions. Often used in biphasic Schotten-Baumann conditions.
Polar Aprotic Acetonitrile (MeCN) GoodHigh dielectric constant accelerates polar transition states. Good for reactions involving inorganic bases.
DMF / DMAcCaution Risk: Can react with acid chlorides to form Vilsmeier-Haack intermediates (dimethyliminium salts) upon heating. Use only at

–RT if necessary for solubility.
Protic Alcohols / WaterAVOID Fatal: Rapid alcoholysis or hydrolysis destroys the starting material immediately.

Mechanistic Rationale & Decision Logic

Understanding the underlying chemistry allows for better troubleshooting. The 5-methyl group on the thiazole ring acts as a weak electron donor, slightly increasing the electron density of the ring nitrogen compared to unsubstituted thiazole.

  • Solubility vs. Stability: The thiazole core is polar. Non-polar solvents like Hexane will precipitate the acid chloride. DCM provides the "Goldilocks" zone of polarity without nucleophilicity.

  • HCl Scavenging: As the reaction proceeds, HCl is generated. In non-polar solvents (Toluene), amine hydrochloride salts precipitate rapidly, potentially trapping unreacted amine in the crystal lattice (occlusion). In THF or DCM, the slurry remains more mobile, ensuring complete conversion.

  • Self-Reactivity: If no external base is present, the HCl generated can protonate the thiazole nitrogen, rendering the molecule an inactive salt or leading to polymerization. Always maintain a basic equivalent (e.g., TEA, DIPEA) in the system.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for 5-Methyl-1,3-thiazole-2-COCl TempCheck Reaction Temperature? Start->TempCheck SolubilityCheck Is Nucleophile Water Soluble? TempCheck->SolubilityCheck Room Temp (0-25°C) Toluene Toluene (High Temp > 60°C) TempCheck->Toluene High Temp (>60°C) GreenCheck Green Chemistry Requirement? SolubilityCheck->GreenCheck No (Organic Soluble) Biphasic Biphasic System (DCM/Water + Na2CO3) SolubilityCheck->Biphasic Yes (Amino Acids/Salts) DCM Dichloromethane (DCM) (Standard Protocol) GreenCheck->DCM No (Standard) THF Anhydrous THF (General Purpose) GreenCheck->THF No (Alternative) MeTHF 2-MeTHF (Eco-Friendly) GreenCheck->MeTHF Yes

Caption: Logical flow for selecting the optimal solvent based on reaction temperature and nucleophile properties.

Detailed Experimental Protocols

Protocol A: Standard Amide Coupling (Anhydrous Conditions)

Best for coupling with primary/secondary amines to form pharmaceutical intermediates.

Reagents:

  • 5-Methyl-1,3-thiazole-2-carbonyl chloride (1.0 equiv)

  • Amine partner (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DCM or THF (0.1 M concentration)

Procedure:

  • Setup: Oven-dry a 2-neck round bottom flask and a stir bar. Flush with Argon or Nitrogen.

  • Solvation: Dissolve the Amine and DIPEA in the solvent. Cool to

    
     in an ice bath.
    
    • Note: Adding the base to the amine first ensures that any HCl formed is immediately neutralized, protecting the thiazole ring.

  • Addition: Dissolve the Acid Chloride in a minimal amount of solvent (separately) and add it dropwise to the amine solution over 15 minutes.

    • Exotherm Warning: This reaction is exothermic. Rapid addition can lead to impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (usually 50% EtOAc/Hexane) or LC-MS. The acid chloride converts to the methyl ester if quenched with methanol for analysis.

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (to remove excess amine/DIPEA). Caution: Do not use strong acid if your product is basic.

    • Wash with Sat.

      
       (to remove unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Biphasic Schotten-Baumann Conditions

Best for water-soluble nucleophiles (e.g., amino acids) or when anhydrous solvents are unavailable.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Amino Acid / Amine salt (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: DCM / Water (1:1 ratio)

Procedure:

  • Dissolve the amine/amino acid and the inorganic base in the water phase.

  • Dissolve the acid chloride in the DCM phase.

  • Combine phases and stir vigorously (high RPM is critical for mass transfer) at

    
     to RT.
    
  • The reaction is usually complete within 1 hour.

  • Separation: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[1][2]

Workflow Visualization

The following diagram illustrates the critical path for the Standard Amide Coupling (Protocol A), highlighting the "Safe Addition" strategy.

ReactionProtocol Prep 1. Preparation Dry Glassware, N2 Atm Soln_A 2. Solution A Amine + DIPEA in DCM (Cooled to 0°C) Prep->Soln_A Soln_B 3. Solution B Acid Chloride in DCM Prep->Soln_B Addition 4. Dropwise Addition Add B to A slowly Soln_A->Addition Recipient Soln_B->Addition Dropwise Reaction 5. Reaction Warm to RT, Stir 2h Addition->Reaction Quench 6. Quench/Workup Dilute & Wash Reaction->Quench

Caption: Step-by-step workflow for Protocol A, emphasizing the separation of reagents before controlled addition.

Troubleshooting & Quality Control

  • Issue: Low Yield / Hydrolysis.

    • Cause: Solvent contained water.[2][3][4][5]

    • Fix: Distill DCM over

      
       or use molecular sieves (3Å). Verify solvent water content is <50 ppm.
      
  • Issue: Product is an oil/gum.

    • Cause: Residual DIPEA salts or DMF.

    • Fix: If using DMF, wash with

      
       solution (5%) to remove the solvent. If gum persists, triturate with cold Ether or Hexane to induce crystallization.
      
  • Issue: Darkening of Reaction Mixture.

    • Cause: Decomposition of the thiazole ring due to high temperature or lack of base.

    • Fix: Ensure temperature is kept

      
       during addition. Ensure base is present before adding the acid chloride.
      

References

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

  • Thiazole Chemistry: Metzger, J. V. (Ed.).[1] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole reactivity).

  • Solvent Selection Guide: Prat, D., Wells, A., Hayler, J., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296.

  • Acid Chloride Handling: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Specific Thiazole Analogues: Use of 2-chloromethyl-thiazole-5-carbonyl chlorides in synthesis. Journal of Medicinal Chemistry, 52(19), 6012.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 5-Methyl-1,3-thiazole-2-carbonyl Chloride in Modern Medicinal Chemistry

Introduction: The Thiazole Scaffold and the Utility of Acyl Chloride Building Blocks The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold and the Utility of Acyl Chloride Building Blocks

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive component in drug design.[3][4] Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

This guide focuses on a specific and highly reactive building block: 5-Methyl-1,3-thiazole-2-carbonyl chloride . This reagent is designed for the efficient introduction of the 5-methyl-1,3-thiazole-2-carboxamide moiety into target molecules. As an acyl chloride, it offers high reactivity for forming robust amide bonds, a linkage that is fundamental to the structure of countless pharmaceuticals.[7]

Herein, we provide a detailed exploration of this reagent's properties, comprehensive protocols for its application in amide bond synthesis, and critical insights into the importance of regiochemistry by comparing the 2-carbonyl substitution pattern with isomeric structures found in prominent drugs like the kinase inhibitor Dasatinib.

Section 1: Physicochemical Properties and Reactivity Profile

5-Methyl-1,3-thiazole-2-carbonyl chloride is a derivative of its parent carboxylic acid, activated for facile nucleophilic attack.[8] Its utility stems from the high electrophilicity of the carbonyl carbon, which is readily targeted by nucleophiles such as primary and secondary amines.[9][10]

Table 1: Key Physicochemical Properties of 5-Methyl-1,3-thiazole-2-carbonyl chloride

PropertyValueSource/Notes
CAS Number 61291-22-3[11]
Molecular Formula C₅H₄ClNOS[11]
Molecular Weight 161.61 g/mol Calculated
Appearance Likely a solid or high-boiling liquidInferred from similar structures[12][13]
Reactivity Highly reactive, moisture-sensitiveGeneral property of acyl chlorides[14]
Key Functional Groups Acyl Chloride, 1,3-Thiazole, Methyl GroupStructural analysis

The primary reaction pathway for this reagent is a nucleophilic acyl substitution. The lone pair of an amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen, forming a stable amide bond and generating hydrochloric acid (HCl) as a byproduct.[7][9] Due to the production of HCl, a non-nucleophilic base is essential to neutralize the acid and drive the reaction to completion.[7]

Section 2: Core Application: General Protocol for Amide Bond Formation

The high reactivity of 5-Methyl-1,3-thiazole-2-carbonyl chloride makes it an excellent choice for coupling with a wide range of amines, including those that may be sterically hindered or electronically deactivated. The following protocol provides a robust, generalized procedure for this key transformation.

Experimental Workflow: Amide Coupling

Below is a diagram illustrating the standard workflow for the synthesis and purification of a 5-methyl-1,3-thiazole-2-carboxamide derivative.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Dissolve amine (1.0 eq) & base (1.2 eq) in anhydrous DCM B 2. Cool mixture to 0 °C (ice bath) A->B C 3. Add acyl chloride (1.05 eq) solution dropwise B->C D 4. Stir at 0 °C to RT for 1-16 hours C->D Initiates Reaction E 5. Monitor by TLC or LC-MS until amine is consumed D->E F 6. Quench with water E->F Reaction Complete G 7. Wash organic layer with 1M HCl, sat. NaHCO₃, brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by column chromatography or recrystallization H->I J Pure Amide

Caption: General workflow for amide synthesis using an acyl chloride.

Detailed Step-by-Step Protocol

Materials:

  • 5-Methyl-1,3-thiazole-2-carbonyl chloride

  • Primary or secondary amine of interest

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

  • Appropriate solvent system for purification (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base like TEA or DIEA (1.2-1.5 equivalents) in anhydrous DCM (to a concentration of 0.1-0.5 M).[7]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction and minimizes potential side reactions.[15]

  • Reagent Addition: Dissolve 5-Methyl-1,3-thiazole-2-carbonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-16 hours).[7]

  • Quenching: Once complete, carefully quench the reaction by adding water.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to neutralize residual acid), and finally, brine.[7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.[7]

Section 3: Isomeric Scaffolds & SAR: The Case of Dasatinib

While 5-Methyl-1,3-thiazole-2-carbonyl chloride is a valuable reagent, it is crucial for medicinal chemists to understand the profound impact of isomeric substitution on biological activity. A premier example is the anticancer drug Dasatinib , a potent multi-targeted kinase inhibitor used to treat chronic myelogenous leukemia (CML).[16][17]

The core of Dasatinib is a thiazole-5-carboxamide , not a thiazole-2-carboxamide.[4][18] This means its synthesis relies on building blocks related to thiazole-5-carboxylic acid, not thiazole-2-carboxylic acid.

G cluster_0 Dasatinib Core (Actual Drug) cluster_1 Hypothetical Isomer from User's Reagent dasatinib label_dasatinib N-(2-chloro-6-methylphenyl)-2-((...))- 1,3-thiazole-5-carboxamide Key linkage at C5 of thiazole. relation Different Regiochemistry Leads to Different 3D Shape and Biological Activity isomer label_isomer N-(2-chloro-6-methylphenyl)-5-methyl- 1,3-thiazole-2-carboxamide Linkage at C2 of thiazole.

Caption: Comparison of Dasatinib's core and a hypothetical isomer.

This seemingly minor change in the attachment point of the carboxamide group from position 2 to position 5 of the thiazole ring completely alters the three-dimensional geometry of the molecule. For Dasatinib, the specific orientation of the thiazole-5-carboxamide is critical for its ability to fit into the ATP-binding pocket of target kinases like BCR-Abl and Src-family kinases, forming key hydrogen bonds and hydrophobic interactions that are essential for its potent inhibitory activity.[16] An isomeric molecule with the carboxamide at the 2-position would be unable to achieve this precise binding conformation, rendering it inactive. This underscores a fundamental principle of drug design: regiochemistry is paramount to function.

Section 4: Synthesis of the Starting Material

5-Methyl-1,3-thiazole-2-carbonyl chloride is not typically available as a commodity chemical and is prepared from its corresponding carboxylic acid. The synthesis is a standard conversion of a carboxylic acid to an acyl chloride.

Synthetic Scheme: Acid to Acyl Chloride

G reactant 5-Methyl-1,3-thiazole- 2-carboxylic acid reactant_img product_img reactant_img->product_img SOCl₂ or (COCl)₂ DCM, reflux product 5-Methyl-1,3-thiazole- 2-carbonyl chloride

Caption: Synthesis of the title reagent from its carboxylic acid.

A common and effective method involves treating 5-Methyl-1,3-thiazole-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[19][20] The reaction is typically performed in an inert solvent like DCM. When using thionyl chloride, the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[20] After the reaction is complete, the solvent and any excess chlorinating agent are removed under reduced pressure, often with an azeotropic removal step using toluene, to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation.[19][21]

Section 5: Troubleshooting and Practical Considerations

Table 2: Troubleshooting Guide for Amide Synthesis

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of the acyl chloride. 2. Poorly nucleophilic amine. 3. Inactive starting material.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere with anhydrous solvents.[15] 2. Increase reaction temperature or use a more forcing base (e.g., NaH, after amine deprotonation). 3. Verify the purity and integrity of the acyl chloride, perhaps by derivatizing a small sample.
Multiple Side Products 1. Reaction of the product with the acyl chloride (if product has a free amine). 2. Base-mediated side reactions.1. Use a slight excess of the amine starting material or add the acyl chloride very slowly at low temperature. 2. Use a hindered, non-nucleophilic base like DIEA.[15]
Starting Material Remains 1. Insufficient equivalents of acyl chloride. 2. Reaction has not reached completion.1. Use a slight excess (1.05-1.1 eq) of the acyl chloride. 2. Extend the reaction time and monitor by TLC/LC-MS. Gentle heating may be required for unreactive amines.
Difficult Purification 1. Co-elution of product and base hydrochloride salt. 2. Product is highly polar.1. Perform a thorough aqueous work-up to remove all salts before chromatography. 2. Consider using a more polar solvent system for chromatography (e.g., with methanol) or purification by reverse-phase HPLC.

Conclusion

5-Methyl-1,3-thiazole-2-carbonyl chloride is a highly effective and versatile reagent for incorporating the 5-methyl-thiazole-2-carboxamide scaffold into novel molecules. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the reliable formation of amide bonds under well-established protocols. While this specific building block is valuable, the case study of Dasatinib provides a critical lesson in the field of drug discovery: the precise arrangement of atoms and functional groups—the molecule's regiochemistry—is a decisive factor in determining biological activity. By understanding both the practical application of reagents like this one and the fundamental principles of structure-activity relationships, researchers can more effectively design and synthesize the next generation of therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Al-Ghamdi, Y. O., et al. (2024).
  • Khan Academy. (n.d.). Amide formation from acyl chloride.
  • Clark, J. (n.d.). The preparation of amides.
  • Various Authors. (2014). What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?
  • ResearchGate. (2024).
  • MDPI. (2024).
  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
  • Sigma-Aldrich. (n.d.). 5-Methyl-1,3-thazole-2-carbonyl chloride | 61291-22-3.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • MDPI. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase.
  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides).
  • Chemistry LibreTexts. (2023).
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Semantic Scholar. (n.d.).
  • ChemicalBook. (2024).
  • viXra.org. (2017).
  • PMC. (n.d.). Methyl 2-(tert-butoxycarbonylamino)
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.). 5-Methyl-1,3-thazole-2-carbonyl chloride | 61291-22-3.
  • Echemi. (2024). 5-methyl-1,3-thiazole-2-carbaldehyde.
  • Vulcanchem. (n.d.). 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride.
  • The Good Scents Company. (n.d.). 5-methyl thiazole, 3581-89-3.
  • University of Mosul. (2021).
  • PubChem. (n.d.). 5-Methyl-1,3-thiazole-2-carboxylic acid.
  • ChemicalBook. (2022). 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride.
  • Kuey. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2012). (PDF)
  • CymitQuimica. (2024). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 2-methylthiazole-5-carboxylic acid chloride.

Sources

Application

Application Note &amp; Protocol: Synthesis of 5-Methyl-1,3-thiazole-2-carbonyl chloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the preparation of 5-Methyl-1,3-thiazole-2-carbonyl chloride, a critical building block in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of 5-Methyl-1,3-thiazole-2-carbonyl chloride, a critical building block in medicinal chemistry and drug development. The protocol details the conversion of 5-Methyl-1,3-thiazole-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. This application note emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.

Introduction: The Significance of Thiazole Moieties in Drug Discovery

The thiazole ring is a prominent scaffold in a multitude of pharmaceutically active compounds.[1][2][3][4][5] Its presence in natural products like Vitamin B1 (Thiamine) and blockbuster drugs underscores its importance.[4] The 5-Methyl-1,3-thiazole-2-carbonyl chloride is a particularly valuable intermediate, as the highly reactive acyl chloride group allows for facile introduction of the thiazole moiety into larger molecules through reactions with nucleophiles such as amines and alcohols. This enables the synthesis of a diverse library of amides and esters, which are common functional groups in drug candidates.

Reaction Principle and Mechanistic Overview

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This protocol utilizes thionyl chloride (SOCl₂), a highly effective chlorinating agent.[6][7][8] The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion generated in the first step. The driving force for this reaction is the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product.[6][8][9][10]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
5-Methyl-1,3-thiazole-2-carboxylic acid≥98%Commercially Available61291-21-2Ensure dryness before use.
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Commercially Available7719-09-7Use freshly opened or distilled.
Anhydrous Dichloromethane (DCM)DriSolv®Commercially Available75-09-2Use from a solvent purification system or a freshly opened bottle.
Anhydrous TolueneDriSolv®Commercially Available108-88-3For co-evaporation.
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercially Available865-49-6For NMR analysis.
Equipment
  • Round-bottom flask (two-necked)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon inlet

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Reaction Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Analysis start 5-Methyl-1,3-thiazole- 2-carboxylic acid setup Suspend in Anhydrous DCM start->setup 1. reagent Add Thionyl Chloride (dropwise at 0 °C) setup->reagent 2. reflux Reflux until reaction completion reagent->reflux 3. evaporation Remove Solvent and excess SOCl₂ in vacuo reflux->evaporation 4. coevaporation Co-evaporate with Anhydrous Toluene evaporation->coevaporation 5. product 5-Methyl-1,3-thiazole- 2-carbonyl chloride coevaporation->product 6. nmr ¹H NMR product->nmr Characterize ir FT-IR product->ir ms Mass Spectrometry product->ms

Sources

Method

one-pot synthesis involving 5-methylthiazole acid chloride intermediates

Application Note: High-Fidelity One-Pot Amidation of 5-Methylthiazole-4-Carboxylic Acid via Acid Chloride Activation Executive Summary This guide details a robust, "telescoped" (one-pot) protocol for the synthesis of ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity One-Pot Amidation of 5-Methylthiazole-4-Carboxylic Acid via Acid Chloride Activation

Executive Summary

This guide details a robust, "telescoped" (one-pot) protocol for the synthesis of amide derivatives from 5-methylthiazole-4-carboxylic acid . Thiazole-4-carbonyl chlorides are potent electrophiles frequently utilized in the synthesis of antiviral (e.g., Ritonavir analogs) and antineoplastic agents. However, their high moisture sensitivity and propensity for self-quenching (via the basic thiazole nitrogen) make isolation impractical and yield-limiting.

This protocol utilizes Oxalyl Chloride (


)  with catalytic N,N-Dimethylformamide (DMF)  to generate the acid chloride in situ, followed by immediate coupling with a target amine. This method circumvents isolation, minimizes hydrolysis, and ensures high conversion rates (>95%) for drug discovery applications.

Mechanistic Insight & Chemical Logic

The Vilsmeier-Haack Activation

Unlike thionyl chloride (


), which requires elevated temperatures that can degrade sensitive heterocycles, the Oxalyl Chloride/DMF system operates effectively at 

to Room Temperature (RT).

The reaction is driven by the formation of the active Vilsmeier Reagent (chloroiminium ion). This species transforms the carboxylic acid hydroxyl group into a superior leaving group, facilitating the nucleophilic attack by chloride.

Key Causality:

  • Catalytic DMF: Essential.[1] Without it, oxalyl chloride reacts sluggishly with electron-deficient aromatic acids.

  • Gas Evolution: The reaction is entropically driven by the release of gases (

    
    , 
    
    
    
    ,
    
    
    ).
  • Thiazole Nitrogen: The basic nitrogen (

    
    ) of the thiazole ring will scavenge the generated 
    
    
    
    , forming the thiazolium hydrochloride salt . This often causes the reaction mixture to turn from a clear solution into a slurry/suspension . Crucial Note: This precipitate is the active intermediate; do not filter it.
Reaction Pathway Visualization

G cluster_0 Vilsmeier Cycle Start 5-Methylthiazole-4-carboxylic Acid Intermediate Active Intermediate: Thiazole Acid Chloride (Likely HCl Salt Slurry) Start->Intermediate Activation (-CO, -CO2, -HCl) Reagents Oxalyl Chloride + cat. DMF (DCM Solvent) Reagents->Intermediate Product Final Amide Product Intermediate->Product Amidation (-HCl) Coupling Add Amine (R-NH2) + Base (DIPEA/TEA) DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium) DMF->Vilsmeier + (COCl)2 Vilsmeier->DMF After Cl transfer

Caption: Figure 1. One-pot workflow showing Vilsmeier activation and subsequent amidation without isolation.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Solvent Dichloromethane (DCM)High solubility for the acid; low boiling point allows easy removal. Anhydrous grade is strictly required to prevent hydrolysis.
Reagent Oxalyl Chloride (1.2 - 1.5 eq)Milder than

. Excess ensures full conversion; volatiles are easily removed.
Catalyst DMF (1-3 mol%)Initiates the catalytic cycle. Too much DMF can complicate workup or form stable impurity complexes.
Temperature

RT
Controls the exotherm during gas evolution. Heating is rarely needed for thiazoles.
Base (Step 2) DIPEA or TEA (2.5 - 3.0 eq)Essential to neutralize the HCl salt of the thiazole and the HCl generated during amidation.

Detailed Experimental Protocol

Target Scale: 1.0 mmol (Adaptable to 100 mmol)

Phase A: In-Situ Generation of Acid Chloride
  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add 5-methylthiazole-4-carboxylic acid (143 mg, 1.0 mmol) and anhydrous DCM (5.0 mL).

    • Observation: The starting material may not fully dissolve initially. This is normal.

  • Catalyst: Add DMF (anhydrous, 2-3 drops / ~0.02 mmol).

  • Activation: Cool the mixture to

    
     (ice bath). Dropwise, add Oxalyl Chloride  (
    
    
    
    , 1.5 mmol) via syringe.
    • Caution: Vigorous gas evolution (

      
      ) will occur immediately. Ensure the vessel is vented through a needle to a fume hood exhaust.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Endpoint: The reaction usually becomes a clear yellow solution or a fine white suspension (thiazolium salt). Bubbling should cease.

Phase B: Quality Control (The "Methanol Quench")

Do not attempt to analyze the acid chloride directly by LCMS (it hydrolyzes back to the acid).

  • Take a

    
     aliquot of the reaction mixture.
    
  • Quench into

    
     of anhydrous Methanol .
    
  • Analyze via TLC or LCMS.

    • Success Criteria: You should see the Methyl Ester (M+14 mass shift from acid).

    • Failure: If starting acid is present, add 0.5 eq more Oxalyl Chloride and stir for 1 hour.

Phase C: One-Pot Amidation
  • Volatile Removal (Optional but Recommended): If the amine is expensive or sensitive, concentrate the reaction mixture under reduced pressure (Rotovap,

    
    ) to remove excess Oxalyl Chloride. Re-dissolve the residue in fresh anhydrous DCM (5 mL).
    
    • Note: For robust amines, you can skip this and add the amine directly, provided you account for the extra base needed to quench excess oxalyl chloride.

  • Coupling: Cool the acid chloride solution to

    
    .
    
  • Addition: Add the Target Amine (1.0 - 1.1 eq).

  • Scavenging: Immediately add DIPEA (N,N-Diisopropylethylamine) (3.0 eq) dropwise.

    • Why? The first equivalent neutralizes the thiazolium salt; the second neutralizes the HCl from coupling; the third ensures basicity.

  • Completion: Stir at RT for 2-4 hours. Monitor by LCMS for the amide product mass.

Phase D: Workup
  • Quench with saturated

    
     (aqueous).
    
  • Extract with DCM (

    
    ).
    
  • Wash combined organics with Brine. Dry over

    
    .
    
  • Concentrate and purify via Flash Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Troubleshooting & Safety

Common Failure Modes
IssueDiagnosisSolution
Low Yield Hydrolysis of intermediate.Ensure DCM is anhydrous. Keep system under

. Do not delay between Phase A and C.
Incomplete Coupling Acid chloride degradation.Use the "Methanol Quench" to verify Phase A completion before adding the amine.
Precipitation Thiazolium HCl salt insolubility.This is expected. Ensure vigorous stirring. The addition of DIPEA in Phase C will dissolve it.
Safety Profile
  • Oxalyl Chloride: Highly toxic, corrosive, and lachrymator. Reacts violently with water.

  • Carbon Monoxide (CO): Generated during activation. Must be performed in a high-efficiency fume hood.

  • Sensitization: Thiazoles can be skin sensitizers. Wear double nitrile gloves.

References

  • Organic Chemistry Portal. Synthesis of Thiazoles and Thiazole Derivatives. (Accessed 2026). [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry.
  • Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[2] RSC Advances, 2016.[2] (Protocol adaptation basis). [Link]

  • National Institutes of Health (NIH). In-Line Purification: A Key Component to Facilitate Drug Synthesis. (Flow chemistry context for unstable intermediates). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Moisture-Sensitive Thiazole Acid Chlorides

Welcome to the technical support center for handling moisture-sensitive thiazole acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling moisture-sensitive thiazole acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and valuable chemical intermediates. The unique combination of a reactive acid chloride and an aromatic, heteroatomic thiazole ring presents specific challenges that require meticulous handling to ensure experimental success and safety. This resource provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of common issues encountered when working with these compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with thiazole acid chlorides.

Q1: Why are thiazole acid chlorides so sensitive to moisture?

A1: The primary reason for their moisture sensitivity lies in the acyl chloride functional group (-COCl). The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. Water, even atmospheric moisture, acts as a nucleophile and readily attacks this electrophilic carbon. This leads to a rapid hydrolysis reaction, converting the acid chloride back to the corresponding, and often less reactive, carboxylic acid, releasing corrosive hydrochloric acid (HCl) gas in the process.[1][2][3] This degradation is often irreversible and can significantly impact the yield and purity of subsequent reactions.[4]

Q2: What are the immediate signs that my thiazole acid chloride has been compromised by moisture?

A2: The most immediate sign is the evolution of a white fuming gas (HCl) when the container is opened or the compound is exposed to air. You may also observe a change in the physical appearance of the compound, such as a solid clumping together or a liquid becoming cloudy. A distinct, sharp, acidic odor of HCl will also be apparent. If the degradation is significant, you may see a decrease in the melting point or a broadening of the melting point range for solid compounds.

Q3: How should I properly store my thiazole acid chlorides?

A3: Proper storage is critical to maintaining the integrity of these reagents. They should be stored in a cool, dry, and inert environment. A desiccator cabinet with a functional desiccant is a minimum requirement. For long-term storage, it is highly recommended to store them in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[5] Containers should be tightly sealed with high-quality caps, and the use of paraffin film around the cap is an additional protective measure. It is also good practice to store them away from other reagents that can absorb and release moisture.[6][7]

Q4: What is the best way to transfer a solid thiazole acid chloride from its container to a reaction flask?

A4: The ideal method for transferring solid thiazole acid chlorides is within a glovebox to completely exclude atmospheric moisture.[5][8] If a glovebox is not available, a glove bag filled with an inert gas can be used. For transfers in an open lab environment, which should be avoided if possible, speed is of the essence. Have all your equipment ready and dried. A positive pressure of an inert gas (e.g., nitrogen or argon) flowing into the reaction flask can help to minimize the ingress of air and moisture.

Q5: Can I use standard laboratory glassware for my reactions?

A5: Yes, but all glassware must be scrupulously dried before use. This means oven-drying at a high temperature (e.g., 120-150 °C) for several hours or flame-drying under vacuum immediately before use.[9] After drying, the glassware should be allowed to cool to room temperature under a stream of dry, inert gas.[9]

Part 2: Troubleshooting Guide

This section provides a more in-depth look at specific problems that can arise during the synthesis and use of thiazole acid chlorides, along with potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product in a subsequent reaction (e.g., amidation, esterification). 1. Degradation of the thiazole acid chloride: The most common cause is hydrolysis back to the carboxylic acid due to exposure to moisture.[1][2][3] 2. Incomplete conversion of the starting carboxylic acid to the acid chloride. 1. Verify the quality of the acid chloride: Before use, carefully check for signs of decomposition (fuming, clumping). If in doubt, consider re-purifying or re-synthesizing the acid chloride. 2. Improve inert atmosphere techniques: Use a glovebox or Schlenk line for all manipulations.[5][8] Ensure all glassware and solvents are rigorously dried. 3. Optimize acid chloride formation: If preparing the acid chloride in-situ, ensure complete reaction by using a slight excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and allowing for sufficient reaction time.[10][11]
Formation of unexpected side products. 1. Reaction with the thiazole ring: The thiazole ring itself can undergo reactions under certain conditions. For example, the nitrogen atom is basic and can be protonated, especially with the HCl generated during the reaction.[9][12] The C2 and C5 positions are also susceptible to electrophilic and nucleophilic attack, respectively.[9][13] 2. Reaction with the chlorinating agent: Excess or harsh chlorinating agents at elevated temperatures could potentially lead to chlorination of the thiazole ring.1. Control reaction conditions: Use mild reaction conditions (e.g., lower temperatures) when possible. 2. Choice of base: In subsequent reactions, use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge HCl without reacting with the acid chloride or the thiazole ring.[14] 3. Use a milder chlorinating agent: Consider using oxalyl chloride instead of thionyl chloride, as it often allows for milder reaction conditions.[11][15]
Difficulty in purifying the thiazole acid chloride. 1. Thermal instability: Some thiazole acid chlorides may be thermally labile and decompose upon heating during distillation. 2. Hydrolysis during workup or chromatography: Exposure to moisture during aqueous workups or on silica gel columns can lead to rapid degradation.[16]1. Avoid aqueous workups: If possible, use the crude acid chloride directly in the next step after removing the excess chlorinating agent and solvent under vacuum. 2. Use anhydrous purification techniques: If purification is necessary, consider vacuum distillation at the lowest possible temperature.[16] Column chromatography should be performed using anhydrous solvents and a deactivated stationary phase if possible, and should be done quickly. 3. Crystallization: If the acid chloride is a solid, recrystallization from a dry, non-protic solvent under an inert atmosphere can be an effective purification method.[16]
The reaction to form the thiazole acid chloride is sluggish or incomplete. 1. Low purity of the starting thiazole carboxylic acid. 2. Insufficient activation of the carboxylic acid. 3. Presence of water in the reaction mixture. 1. Ensure the purity of the starting material: Use a pure, dry thiazole carboxylic acid. 2. Use a catalytic amount of DMF: A few drops of dimethylformamide (DMF) can catalyze the reaction of carboxylic acids with thionyl chloride or oxalyl chloride.[15] 3. Rigorously dry all solvents and reagents: Use freshly distilled, anhydrous solvents.

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of a Thiazole Acid Chloride (General Procedure)

This protocol provides a general method for the synthesis of a thiazole acid chloride from the corresponding carboxylic acid using thionyl chloride.

Materials:

  • Thiazole carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon) and bubbler

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried and assembled while hot, then allowed to cool under a positive pressure of inert gas.[9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a bubbler, add the thiazole carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the mixture.[15]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. The addition is often done via a dropping funnel.

  • Reaction: Gently heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear. This indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with fresh anhydrous solvent (e.g., toluene) a few times to ensure all volatile impurities are removed. The resulting crude thiazole acid chloride can often be used directly in the next step without further purification.

Workflow for Handling Thiazole Acid Chlorides

G cluster_prep Preparation & Storage cluster_handling Handling & Transfer cluster_reaction Reaction & Quenching storage Store in cool, dry, inert atmosphere (Glovebox/Desiccator) glovebox Ideal: Transfer in a glovebox storage->glovebox Open container glassware Oven/flame-dry all glassware reaction_setup Set up reaction under inert gas glassware->reaction_setup weigh Weigh quickly and accurately glovebox->weigh inert_atm Alternative: Use inert gas flush (Schlenk line) inert_atm->weigh weigh->reaction_setup Add to reaction anhydrous Use anhydrous solvents and reagents reaction_setup->anhydrous quenching Quench reaction carefully (e.g., with alcohol or amine) anhydrous->quenching

Caption: A logical workflow for the proper handling of moisture-sensitive thiazole acid chlorides.

Part 4: In-depth Scientific Discussion

The Role of the Thiazole Ring in Reactivity and Stability

The thiazole ring, while aromatic, possesses unique electronic properties that can influence the stability and reactivity of an attached acid chloride group.

  • Basicity of the Nitrogen Atom: The nitrogen atom in the thiazole ring is basic (pKa of the conjugate acid is ~2.5) and can be protonated by strong acids.[12] The HCl generated during the formation of the acid chloride from a carboxylic acid can lead to the formation of a thiazolium salt. This can potentially affect the solubility and reactivity of the molecule. In subsequent reactions, the choice of an appropriate base is crucial to neutralize the generated HCl without interfering with the desired reaction.

  • Electronic Effects: The thiazole ring is generally considered to be electron-withdrawing, which can further increase the electrophilicity of the acid chloride's carbonyl carbon. This can enhance its reactivity towards nucleophiles but also potentially increase its susceptibility to hydrolysis.

  • Potential for Ring-Opening: While generally stable, the thiazole ring can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or bases.[13] This is a less common issue with acid chloride chemistry but should be considered if unexpected products are observed, especially when using highly reactive nucleophiles.

Degradation Pathway: Hydrolysis

The primary degradation pathway for any acid chloride is hydrolysis. For a thiazole acid chloride, this reaction proceeds as follows:

Caption: The hydrolysis of a thiazole acid chloride upon exposure to water.

This reaction is typically very fast and exothermic. The generated HCl can also catalyze further decomposition and potentially lead to other side reactions.

References

  • Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • Synthesis of 2,4-dimethyl-thiazole-5-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

  • C2, C5, and C4 Azole N-Oxide Direct Arylation Including Room-Temperature Reactions. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026, February 18). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 20, 2026, from [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Properties and Reactions of Thiazole. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
  • Synthesis of Fatty Acid Chlorides and Thiadiazole. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2009, January 20). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Organohalogen compounds can undergo hydrolysis. R–Cl + H2O → R–OH + HCl State the relative rates of hydrolysis of the following compounds. CH3CH2CH2Cl CH3CH2COCl C6H5Cl? (2015, July 5). Quora. Retrieved February 20, 2026, from [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). SparkleBox. Retrieved February 20, 2026, from [Link]

  • Use of Thiazyl Chlorides, Alkyl Carbamates, and Thionyl Chloride To Fuse 1,2,5-Thiadiazoles to Quinones and To Oxidize, Chlorinate, and Aminate Them. (n.d.). The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • 22.4: Acid Halide Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • A new ring interconversion: 3-azido-1,2,4-thiadiazoles from the reaction of thionyl chloride with 1-alkyl-5-aminotetrazoles. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Easy access to the family of thiazole N-oxides using HOF·CH3CN. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl. Retrieved February 20, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Chemistry of the thiazoles. (n.d.). Retrieved February 20, 2026, from [Link]

  • Data on of interfacial hydrolysis kinetics of an aromatic acid chloride. (2025, November 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. (n.d.). NIH. Retrieved February 20, 2026, from [Link]

  • Acid Chloride/ chloroformate purification? (2025, April 9). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. (2011, April 1). PubMed. Retrieved February 20, 2026, from [Link]

  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Oxidation of thiazole‐oxide‐based ligand L1 to N‐thiazole‐oxide‐based... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • SOCl2: carboxylic acid to acid chloride: impurity! (2013, January 22). Sciencemadness Discussion Board. Retrieved February 20, 2026, from [Link]

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025, May 23). Retrieved February 20, 2026, from [Link]

  • Hydrolysis of Acid Chlorides. (2010, November 25). Retrieved February 20, 2026, from [Link]

Sources

Optimization

improving yield of amide formation with thiazole acid chlorides

Ticket ID: THIAZ-COCL-001 Status: Open Subject: Improving Yield & Stability in Thiazole Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Thiazole Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIAZ-COCL-001 Status: Open Subject: Improving Yield & Stability in Thiazole Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thiazole Paradox"

Welcome to the technical support center. You are likely experiencing low yields, black tar formation, or incomplete conversion when attempting to couple thiazole carboxylic acids via their acid chlorides.

The Core Problem: Thiazole rings are electron-deficient heteroaromatics containing a basic nitrogen. This creates a paradox during acid chloride formation:

  • Self-Quenching: The thiazole nitrogen (N3) can act as a nucleophile, attacking the highly reactive acyl chloride of a neighboring molecule, leading to dimerization or polymerization (often observed as "black tar").

  • HCl Sensitivity: Standard reagents (SOCl₂, (COCl)₂) generate HCl, which protonates the thiazole nitrogen, rendering the salt insoluble or promoting decomposition.

  • Hydrolytic Instability: Thiazole acid chlorides are exceptionally sensitive to moisture compared to phenyl analogs.

This guide provides three validated protocols to bypass these failure modes, moving from standard optimization to advanced "rescue" methodologies.

Experimental Workflows (The Solutions)

Protocol A: The Optimized Standard (Oxalyl Chloride)

Best for: Thiazole-4-COOH and Thiazole-5-COOH with moderate stability.

The Fix: Use Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack activation) at low temperature . Avoid Thionyl Chloride reflux, which is often too harsh for thiazoles.

Step-by-Step Protocol:

  • Drying: Ensure all glassware is flame-dried and flushed with Ar/N₂. Solvents (DCM or THF) must be anhydrous (<50 ppm H₂O).

  • Activation: Suspend Thiazole-COOH (1.0 equiv) in DCM (0.2 M) at 0°C .

  • Catalyst: Add DMF (2–3 drops, catalytic).

  • Reagent Addition: Add Oxalyl Chloride (1.2–1.5 equiv) dropwise. Gas evolution (CO/CO₂) will occur.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 1 hour.

    • Checkpoint: Solution should turn clear/yellow. If it turns black, abort and switch to Protocol C.

  • Evaporation (CRITICAL): Do not use high heat. Evaporate solvent/excess reagent under reduced pressure at <30°C. Re-dissolve residue in fresh anhydrous DCM immediately.

  • Coupling: Add the amine (1.1 equiv) and a non-nucleophilic base (DIPEA or NMM, 2.5 equiv) to the acid chloride solution at 0°C .

Protocol B: The "Reverse Addition" Technique

Best for: Reactive amines or when the acid chloride precipitates.

Instead of adding the amine to the acid chloride, add the acid chloride solution dropwise into a solution of Amine + Base .

  • Why? This keeps the concentration of the unstable acid chloride low relative to the nucleophile, favoring the desired coupling over self-decomposition.

Protocol C: The "Neutral" Route (Ghosez’s Reagent)

Best for: Thiazole-2-COOH (highly unstable) or acid-sensitive substrates.

The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This generates the acid chloride under strictly neutral conditions, avoiding the HCl-mediated decomposition of the thiazole ring.

Step-by-Step Protocol:

  • Dissolve Thiazole-COOH (1.0 equiv) in anhydrous DCM or CHCl₃.

  • Add Ghosez’s Reagent (1.1–1.2 equiv) at RT.

  • Stir for 1–2 hours. (No acidic byproducts are formed; the byproduct is a neutral amide).

  • Do not isolate. Add the amine (1.1 equiv) and base (optional, usually Pyridine or TEA) directly to the mixture.

Visualizing the Process

The following diagram illustrates the decision logic and reaction pathways, highlighting where the "Death Spiral" (decomposition) occurs.

ThiazoleCoupling Start Thiazole-COOH Decision Select Activation Method Start->Decision Oxalyl Oxalyl Chloride / DMF (0°C, DCM) Decision->Oxalyl Standard Ghosez Ghosez's Reagent (Neutral Conditions) Decision->Ghosez Sensitive/Unstable Intermed_AC Acid Chloride Intermediate (Highly Unstable) Oxalyl->Intermed_AC Generates HCl Coupling Add Amine + DIPEA (0°C) Intermed_AC->Coupling Immediate Use Failure Black Tar / Dimerization (Self-Quenching) Intermed_AC->Failure Heat / Time / Moisture Ghosez->Intermed_AC Neutral Byproducts Success Target Amide (High Yield) Coupling->Success

Caption: Workflow logic for thiazole activation. Note the "Red Zone" instability of the intermediate acid chloride.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Decomposition of thiazole ring due to HCl or heat.Switch to Protocol C (Ghosez’s Reagent). Alternatively, ensure temp stays <0°C during activation.
Low Yield (<30%) Hydrolysis of acid chloride before amine addition.Ensure solvents are anhydrous (use molecular sieves). Do not store the acid chloride; react immediately.
Starting Material Remains Incomplete activation (Acid Chloride didn't form).Check DMF quality (wet DMF kills oxalyl chloride). Increase catalyst load or reaction time slightly.
Precipitate forms during activation Formation of Thiazole-COCl • HCl salt (insoluble).This is common.[1][2][3][4] Do not filter. Re-suspend and add the amine solution directly to the slurry.
Amine is unreactive Amine is electron-deficient (e.g., aniline).Acid chloride might not be strong enough. Switch to Acyl Fluoride (use TFFH reagent) or heat the coupling step (only if using Ghosez route).

Advanced Alternative: Acyl Fluorides

If the acid chloride route remains intractable (yield < 20%), the Acyl Fluoride method is the industry standard "Plan B" for electron-deficient systems. Acyl fluorides are more stable to moisture than chlorides but highly reactive toward amines.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Protocol: Mix Acid + TFFH + DIPEA in DCM. The acyl fluoride forms in situ.[3][5][6] Add amine.[1][2][3][5][7][8][9][10]

  • Advantage: Avoids the high reactivity/instability of the chloride species while maintaining coupling power.

References & Authority

The protocols above are synthesized from standard process chemistry methodologies and specific literature regarding heteroaromatic coupling.

  • Ghosez's Reagent Mechanism: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).

  • Acyl Fluorides (TFFH) for Difficult Couplings: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society, 117(19), 5401–5402.

  • Vilsmeier-Haack Activation (Oxalyl Chloride/DMF): Clayden, J., et al. Organic Chemistry. Oxford University Press. (Standard Textbook Protocol for Acid Chloride Synthesis).

  • Thiazole Instability & Optimization: Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][6] Organic & Biomolecular Chemistry, 14, 430-433 (2016).[3]

Disclaimer: These protocols involve hazardous chemicals (Oxalyl Chloride, chlorinated solvents). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 5-Methyl-1,3-thiazole-2-carbonyl Chloride

From the Desk of a Senior Application Scientist Welcome to our dedicated technical guide for researchers and development professionals. In the synthesis of novel chemical entities, particularly in amide coupling reaction...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers and development professionals. In the synthesis of novel chemical entities, particularly in amide coupling reactions, the complete removal of highly reactive starting materials is paramount for ensuring the purity, safety, and efficacy of the final compound. Unreacted 5-Methyl-1,3-thiazole-2-carbonyl chloride, a potent acylating agent, presents a common purification challenge. Its inherent reactivity, while essential for synthesis, means that residual amounts can lead to undesired side products during workup, isolation, and storage.

This guide moves beyond simple procedural lists. It is structured as a series of troubleshooting questions you might encounter in your workflow, providing not just the "how" but the critical "why" behind each technique. Our goal is to empower you with the chemical principles and practical methodologies to confidently and efficiently purify your target molecules.

Frequently Asked Questions & Troubleshooting Guide

Q1: My acylation reaction is complete. What is the most critical first step to handle the excess 5-Methyl-1,3-thiazole-2-carbonyl chloride before I begin my workup?

A1: Immediate and Controlled Quenching.

The first and most crucial step is to "quench" the reaction, which means deliberately and safely neutralizing the highly reactive acyl chloride. Acyl chlorides react vigorously with a wide range of nucleophiles, including water[1][2][3]. If not neutralized, the unreacted 5-Methyl-1,3-thiazole-2-carbonyl chloride can react with water, solvents, or even your desired product during the subsequent extraction and purification steps, leading to a complex mixture of impurities.

The most straightforward quenching strategy is hydrolysis, which converts the acyl chloride into the corresponding and more manageable carboxylic acid: 5-Methyl-1,3-thiazole-2-carboxylic acid[2][4].

G RCocl 5-Methyl-1,3-thiazole-2-carbonyl chloride (Reactive, Organic Soluble) RCOOH 5-Methyl-1,3-thiazole-2-carboxylic acid (Less Reactive, Acidic) RCocl->RCOOH Hydrolysis H2O Quenching Agent (e.g., Water, aq. NaHCO3) H2O->RCOOH HCl HCl (Byproduct)

Caption: Quenching converts the reactive acyl chloride to a carboxylic acid.

Field-Proven Protocol: Controlled Hydrolysis

  • Cool the Reaction: Before adding any quenching agent, cool your reaction mixture to 0 °C using an ice-water bath. The hydrolysis of acyl chlorides is highly exothermic, and this step prevents a dangerous temperature spike[2].

  • Prepare Quenching Solution: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium carbonate (Na₂CO₃). Using a weak base not only hydrolyzes the acyl chloride but also neutralizes the HCl byproduct generated during both the acylation and the quenching process[4].

  • Slow Addition: Add the basic aqueous solution to the cooled, stirring reaction mixture dropwise. Monitor for any gas evolution (CO₂ if using bicarbonate or carbonate) and control the addition rate to keep it manageable.

  • Equilibration: Once the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure all the acyl chloride has been completely hydrolyzed.

Q2: I've quenched the reaction, but now I have the 5-Methyl-1,3-thiazole-2-carboxylic acid impurity mixed with my desired product. How do I effectively separate them?

A2: Acid-Base Liquid-Liquid Extraction.

This classic and highly effective technique leverages the change in solubility of the carboxylic acid byproduct upon deprotonation. The neutral carboxylic acid is typically soluble in organic solvents, but when converted to its carboxylate salt with a base, it becomes highly soluble in water[5][6][7]. Your desired product (often a neutral or basic amide) will typically remain in the organic layer, allowing for a clean separation[8].

The Underlying Principle: R-COOH (Organic Soluble) + NaHCO₃ (Aqueous) → R-COO⁻Na⁺ (Aqueous Soluble) + H₂O + CO₂

Data Summary: Selecting Your Aqueous Base

ReagentStrengthpKa (Conjugate Acid)Recommended Use Cases & Rationale
Sat. aq. NaHCO₃ Weak Base6.3 (for H₂CO₃)Preferred Method. Mild enough to avoid hydrolysis of base-sensitive esters or amides. Effectively deprotonates the carboxylic acid impurity (pKa ~3-5)[5][9].
1 M aq. Na₂CO₃ Mild Base10.3 (for HCO₃⁻)Useful if the carboxylic acid is less acidic or if a slightly stronger base is needed. Still relatively safe for most functional groups.
1 M aq. NaOH Strong Base15.7 (for H₂O)Use with caution. While very effective at deprotonating the acid, it can hydrolyze your desired amide or other sensitive functional groups in the product[6].

Experimental Protocol: Separatory Funnel Extraction

  • Transfer: Ensure your quenched reaction mixture is in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • First Wash: Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the organic layer volume.

  • Mix and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer (containing the carboxylate salt impurity).

  • Repeat: Perform a second wash with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer and break any emulsions[9].

  • Isolate Product: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your crude product.

G cluster_0 Separatory Funnel Crude Quenched Reaction Mixture (Product + R-COOH in Organic Solvent) AddBase Add aq. NaHCO3 Shake & Vent Crude->AddBase Separate Allow Layers to Separate AddBase->Separate Organic_Layer Organic Layer (Contains Desired Product) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Contains R-COO- Na+ Impurity) Separate->Aqueous_Layer FinalProduct Pure Product in Organic Solvent (Dry & Concentrate) Organic_Layer->FinalProduct

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Q3: The extraction is tedious, or my product shows some emulsion/solubility issues. Is there a more streamlined, solid-phase approach?

A3: Scavenger Resin Purification.

For a more modern and often simpler workup, scavenger resins are an excellent choice. These are solid-supported reagents with functional groups designed to react with and bind specific types of molecules, which can then be removed by simple filtration[10]. This method can eliminate the need for liquid-liquid extractions entirely[11].

For removing an electrophile like an unreacted acyl chloride, a nucleophilic resin is required. Amine-functionalized polystyrene resins are ideal for this purpose.

Recommended Scavenger Resins for Acyl Chlorides:

  • PS-Trisamine (or MP-Trisamine): A polystyrene-supported resin with multiple amino groups. It is a highly effective and popular scavenger for electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates[11][12].

  • PS-NH₂ (Aminomethyl Polystyrene): A simpler amine-functionalized resin that is also effective at scavenging electrophiles[11].

Experimental Protocol: Scavenger Resin Workup

  • Select Resin: Choose an appropriate amine-based scavenger resin (e.g., PS-Trisamine).

  • Add to Mixture: After your primary reaction is complete, add the scavenger resin directly to the reaction mixture (typically 2-4 equivalents relative to the excess acyl chloride).

  • Stir: Allow the mixture to stir at room temperature. Reaction time can vary from 1 to 16 hours depending on the specific resin and substrate. Monitor the disappearance of the acyl chloride by a suitable method (e.g., TLC, LC-MS).

  • Filter: Once the scavenging is complete, simply filter the reaction mixture through a sintered glass funnel or a cotton plug.

  • Rinse and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield your purified product.

G Reaction_Mixture Reaction Mixture Product Unreacted R-COCl Resin Scavenger Resin Amine Groups (-NH2) Reaction_Mixture:r->Resin:f Covalent Binding Filtration Filtration Reaction_Mixture->Filtration Resin->Filtration Bound_Resin Bound Resin R-CO-NH-Resin Filtration->Bound_Resin Retained on filter Purified_Solution Purified Solution Product Filtration->Purified_Solution Passes through

Caption: Mechanism of purification using a solid-supported scavenger resin.

Q4: My product is still not sufficiently pure after extraction or scavenging. What is the definitive method for achieving high purity?

A4: Flash Column Chromatography.

When simpler methods are insufficient, flash column chromatography is the gold standard for purifying complex reaction mixtures[13][14]. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).

Key Considerations for Purifying Amides:

  • Stationary Phase: Standard silica gel is acidic and generally works well. If your product is a very basic amine that might interact strongly with silica, consider using basic alumina or an amine-functionalized silica column[15].

  • Mobile Phase: A typical mobile phase for compounds of moderate polarity is a gradient of ethyl acetate in hexanes or dichloromethane in methanol[14].

  • Dealing with the Acidic Impurity: The 5-Methyl-1,3-thiazole-2-carboxylic acid impurity can sometimes "streak" on a silica gel column. To improve the peak shape and separation, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase[14][16]. This keeps the impurity protonated and minimizes its interaction with the silica surface.

  • Method Development: Always develop your separation conditions on a small scale using Thin Layer Chromatography (TLC) first to identify a solvent system that provides good separation (Rf of desired product ~0.2-0.4)[17].

References

  • ChemBK. (2024, April 9). 5-Methyl-1,3-thiazole-2-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Available at: [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available at: [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction Lab Manual. Available at: [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • University of Colorado Boulder. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Available at: [Link]

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for v98p0171. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-1,3-thiazole-2-carboxylic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available at: [Link]

  • YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Available at: [Link]

  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • NCBI. (2025, November 11). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. Available at: [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives. Available at: [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Journal of the American Chemical Society. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Available at: [Link]

  • Glen Research. (n.d.). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Thiazoles. Available at: [Link]

  • NCBI. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Unstable Thiazole Carbonyl Chlorides

Welcome to the technical support center for handling and purifying thiazole carbonyl chlorides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying thiazole carbonyl chlorides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges posed by this class of reactive intermediates. The inherent instability of the acyl chloride functional group, combined with the electronic nature of the thiazole ring, necessitates carefully considered purification strategies to ensure product integrity and yield.

This document moves beyond standard protocols to provide in-depth, causality-driven advice, helping you troubleshoot common issues and select the optimal purification method for your specific compound.

Core Principles: Why Are Thiazole Carbonyl Chlorides So Unstable?

Understanding the root cause of instability is critical for developing effective purification strategies. Thiazole carbonyl chlorides are reactive for two primary reasons:

  • High Electrophilicity of the Carbonyl Carbon: The acyl chloride is one of the most reactive carboxylic acid derivatives. The strong electron-withdrawing effect of the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack.[1][2] This is particularly problematic with ubiquitous nucleophiles like water, leading to rapid hydrolysis back to the corresponding carboxylic acid.[2][3][4]

  • Influence of the Thiazole Ring: The thiazole ring itself is an electron-rich heterocycle. Depending on the substituents, it can influence the stability of the adjacent carbonyl chloride. The ring nitrogen can be protonated or alkylated, which can alter the compound's reactivity and stability profile.[5][6] Furthermore, the entire molecule can be sensitive to thermal stress, leading to decomposition and the formation of colored impurities.[7][8]

Strict exclusion of moisture is the single most important principle in handling these compounds.[4][9] All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous.[7] Operations should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My product is decomposing during purification by distillation. I'm seeing charring and getting a very low yield. What's happening?

Answer: This strongly suggests thermal decomposition. Many heterocyclic acyl chlorides are not stable at their atmospheric boiling points. The combination of high temperature and trace acidity (e.g., residual HCl from synthesis) can catalyze degradation.

Solutions:

  • Switch to Vacuum Distillation: The primary solution is to reduce the boiling point by applying a vacuum. A short-path distillation apparatus is highly recommended as it minimizes the residence time of the compound at high temperatures.[11]

  • Azeotropic Removal of Contaminants: If the issue is residual thionyl chloride (a common reagent for synthesis, b.p. 76 °C), you can remove it by adding an anhydrous solvent like toluene and distilling the azeotrope at a lower temperature before attempting to distill your product.[11][12]

  • Avoid Distillation Entirely: If your compound is extremely sensitive, distillation may not be a viable option. Consider low-temperature column chromatography or recrystallization.

Question 2: I'm trying to purify my thiazole carbonyl chloride using silica gel chromatography, but my yield is poor and TLC analysis shows a new spot at the baseline.

Answer: This is a classic problem when purifying highly reactive acyl chlorides on silica gel. The silica gel surface is covered in acidic silanol groups (-Si-OH), which are excellent nucleophiles.[7] Your acyl chloride is likely reacting on the column, hydrolyzing back to the carboxylic acid, which then sticks to the polar silica at the baseline.[7][11]

Solutions:

  • Minimize Contact Time: Use flash chromatography rather than gravity chromatography. A shorter, wider column is preferable to a long, thin one to expedite elution.

  • Use Non-Polar Solvents: Elute with the least polar solvent system possible (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) to move the compound quickly and reduce its interaction with the silica.

  • Deactivate the Silica: While less common, you can try deactivating the silica gel by pre-treating it with a non-nucleophilic base like triethylamine (e.g., flushing the packed column with a solvent mixture containing 0.1-1% triethylamine) before loading your sample. This neutralizes the acidic sites.

  • Consider Alternative Stationary Phases: If available, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica.

Question 3: My final product is a yellow or brown oil/solid, but I expect it to be colorless. What causes this discoloration?

Answer: The color typically indicates the presence of impurities, often arising from decomposition or side reactions during synthesis.

Common Causes:

  • Residual Catalyst or Reagents: If the synthesis involved reagents like thionyl chloride with a DMF catalyst, colored byproducts can form, especially with heating.[8][13]

  • Thermal Degradation: As mentioned, heating the compound can cause it to break down into smaller, often colored, polymeric or aromatic impurities.

  • Azo Compound Formation: If your synthesis route involved a diazotization reaction (e.g., from a 2-aminothiazole precursor), incomplete reaction or side reactions can lead to highly colored azo compounds.[10]

Solutions:

  • Recrystallization: If your product is a solid, recrystallization from a suitable anhydrous solvent is an excellent method for removing colored impurities.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.

  • Chromatography: If the compound is stable enough for chromatography, this method is effective at separating it from colored baseline impurities.

Question 4: How can I monitor the reaction to form the acyl chloride and its purity? Standard TLC and HPLC seem to degrade the product.

Answer: Direct analysis of these reactive species is challenging. The best approach is often indirect analysis via derivatization.[4][11]

Monitoring/Purity Check Protocol:

  • Aliquot Quenching: Take a small aliquot from your reaction mixture or purified fraction.

  • Derivatize: Immediately quench this aliquot in a vial containing an anhydrous nucleophile like methanol or benzylamine.[11] This will rapidly and cleanly convert the unstable acyl chloride into a stable methyl ester or benzylamide derivative.

  • Analyze the Derivative: You can now safely analyze this stable derivative by standard TLC, LC-MS, or NMR to check for conversion from the starting carboxylic acid (which will remain unchanged) or to assess purity.[11][14] An LC-MS of the quenched aliquot is particularly effective for confirming the mass of the expected ester.[11]

Frequently Asked Questions (FAQs)

Q: What is the best "first-pass" purification strategy for a novel, unstable thiazole carbonyl chloride?

A: If the compound is a solid, the safest initial approach is recrystallization from a non-nucleophilic, anhydrous solvent (e.g., hexanes, toluene, or a mixture). This avoids the potential for decomposition on stationary phases or from heat. If it is an oil, short-path vacuum distillation is generally preferred over chromatography, provided it has some thermal stability.[11][15]

Q: How should I properly store a purified thiazole carbonyl chloride?

A: Storage conditions are critical to prevent degradation over time.

  • Container: Use a glass bottle with a PTFE-lined cap to prevent moisture ingress.

  • Atmosphere: Flush the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dark place. For highly unstable compounds, storage in a freezer at -20°C is recommended.[9]

  • Aliquoting: It is good practice to aliquot the material into smaller, single-use vials. This prevents contamination of the entire batch every time you need to use it.

Q: Is it always necessary to purify thiazole carbonyl chlorides, or can I use the crude material in the next step?

A: In many cases, you can use the crude material directly, and this is often the preferred industrial method to minimize steps and potential losses.[11] This is viable if:

  • The synthesis method leaves behind only volatile byproducts. For example, when using thionyl chloride or oxalyl chloride, the byproducts are gases (SO₂, HCl, CO, CO₂).[1][15][16]

  • The subsequent reaction is not sensitive to any remaining reagents (e.g., excess thionyl chloride).

  • The final product of the next step is easily purified.

To use crude material, remove the excess chlorinating agent under vacuum (potentially with a toluene co-evaporation step) and use the resulting crude acyl chloride immediately under an inert atmosphere.[7][11]

Experimental Protocols & Data

Protocol 1: Purification by Low-Temperature Flash Chromatography

This protocol is designed for thermally sensitive thiazole carbonyl chlorides that are not amenable to distillation.

Materials:

  • Crude thiazole carbonyl chloride

  • Anhydrous solvents (e.g., hexanes, ethyl acetate, dichloromethane)

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Inert gas source (Nitrogen or Argon)

  • Oven-dried collection flasks

Procedure:

  • Preparation: Ensure all glassware is oven-dried (>120°C) and cooled under a stream of inert gas.

  • Column Packing: Dry-pack the column with silica gel under a nitrogen atmosphere. Settle the silica by tapping the column, then wet the column with anhydrous hexane. Do not use aqueous slurry methods.

  • Sample Loading: Dissolve the crude thiazole carbonyl chloride in a minimal amount of anhydrous dichloromethane or the least polar component of your solvent system. Adsorbing the sample onto a small amount of silica for dry loading is not recommended due to the risk of decomposition. Apply the liquid sample directly to the top of the column.

  • Elution: Run the column with your pre-determined anhydrous solvent system, applying positive pressure with inert gas. Elute the product as quickly as possible.

  • Fraction Collection: Collect fractions in oven-dried flasks.

  • Analysis: Analyze fractions using the derivatization-TLC method described in the Troubleshooting Guide (Question 4).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) using a low-temperature water bath (<30°C) to prevent thermal degradation.

Table 1: Comparison of Purification Methods for Unstable Acyl Chlorides
MethodAdvantagesDisadvantagesBest Suited For
Short-Path Vacuum Distillation - Fast and effective for removing non-volatile impurities.- Scalable.- Requires thermal stability, even under vacuum.- Risk of decomposition for very sensitive compounds.[7]Volatile to semi-volatile liquids with moderate thermal stability.
Low-Temperature Flash Chromatography - Can be performed at low temperatures.- Good for removing both more and less polar impurities.- Risk of hydrolysis/decomposition on silica gel.[7]- Requires anhydrous conditions and solvents.Thermally sensitive oils or solids that are not compatible with distillation.
Recrystallization - Excellent for achieving high purity.- Removes colored impurities effectively.- Avoids heat and reactive surfaces.- Only applicable to solids.- Can result in yield loss in the mother liquor.Solid products with poor thermal stability or high sensitivity to hydrolysis.
Use Crude Material Directly - Highest possible throughput and theoretical yield.- Avoids an entire purification step.- Final product purity depends on the next step's purification.- Not suitable if subsequent steps are sensitive to impurities.Syntheses where byproducts are gaseous and the next reaction is robust.[11][15]

Workflow Visualization

The following diagram provides a decision-making framework for selecting the appropriate purification strategy.

Purification_Decision_Tree cluster_crude start Crude Thiazole Carbonyl Chloride is_solid Is the product a solid? start->is_solid can_distill Is it thermally stable under vacuum? is_solid->can_distill No (It's an oil) recrystallize Purify by Recrystallization is_solid->recrystallize Yes distill Purify by Short-Path Vacuum Distillation can_distill->distill Yes chromatography Purify by Low-Temp Flash Chromatography can_distill->chromatography No use_crude Is the next step robust and easily purified? proceed_crude Use Crude Material Directly use_crude->proceed_crude Yes end_point Purified Product use_crude->end_point No recrystallize->use_crude recrystallize->end_point distill->use_crude distill->end_point chromatography->use_crude chromatography->end_point proceed_crude->end_point (After next reaction)

Caption: Decision workflow for selecting a purification method.

References

  • Acyl chlorides stability - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020). Sciencemadness.org. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025). Reddit. [Link]

  • preparation of acyl chlorides (acid chlorides) - Chemguide. (n.d.). Chemguide.co.uk. [Link]

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (2019). Chemos.de. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. (1997). Sumitomo Chemical Company, Limited.
  • WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google P
  • Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. [Link]

  • Product Class 17: Thiazoles. (n.d.). Thieme Chemistry. [Link]

  • Process for the preparation of chlorothiazole derivatives - European Patent Office - EP 0446913 A1. (n.d.). European Patent Office. [Link]

  • Method for purifying acid chlorides - Google P
  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019). ResearchGate. [Link]

  • Making Acyl Chlorides (Acid Chlorides) - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Acyl chloride - Yufeng. (2022). Yufeng. [Link]

  • Thiazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents. (n.d.). Kunming University of Science and Technology.
  • WO1997020829A1 - Process for preparing 2-chlorothiazole compounds - Google P
  • How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. (2018). ResearchGate. [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • US6727384B1 - Method for purifying acid chlorides - Google P
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. (2026). ResearchGate. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025). Yufeng. [Link]

  • CN1174954C - Method for Purifying Carbonyl Chloride - Google P
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016). IJCMAS. [Link]

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characteristic IR Carbonyl Stretch of Thiazole Acid Chlorides

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, with the carbonyl (C=O) stretching frequency being one of the most diagnostic and well-studied vibrational modes. This guide provides an in-depth comparative analysis of the characteristic IR carbonyl stretch of thiazole acid chlorides, offering experimental insights and data to aid in the identification and characterization of this important class of molecules.

The Diagnostic Power of the Carbonyl Stretch in Acid Chlorides

The carbonyl group's strong dipole moment results in a characteristically intense absorption band in the IR spectrum, typically found between 1650 and 1850 cm⁻¹[1][2]. The exact position of this band is highly sensitive to the electronic environment of the carbonyl group. In acyl chlorides (R-COCl), the strong negative inductive effect of the chlorine atom withdraws electron density from the carbonyl carbon, leading to a shortening and strengthening of the C=O bond.[2][3] This results in a carbonyl stretching frequency that is significantly higher than that of corresponding ketones, aldehydes, or carboxylic acids.[4][5] Saturated aliphatic acid chlorides typically exhibit a strong C=O absorption in the range of 1775-1810 cm⁻¹.[4]

Thiazole Acid Chlorides: An Electronic Perspective

The introduction of a thiazole ring as the 'R' group in an acid chloride introduces a unique set of electronic factors that influence the carbonyl stretching frequency. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[6][7] Its electronic nature can be complex, exhibiting both electron-withdrawing and, in some contexts, electron-donating properties through resonance. However, the overall effect of the thiazole ring attached to a carbonyl group is generally considered to be electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms and the aromatic nature of the ring.

This electron-withdrawing character of the thiazole ring, acting in concert with the powerful inductive effect of the chlorine atom, is expected to further increase the double bond character of the carbonyl group. Consequently, the C=O stretching frequency of a thiazole acid chloride is predicted to be at the higher end of, or even slightly above, the typical range for aliphatic acid chlorides.

Comparative Analysis of Carbonyl Stretching Frequencies

To contextualize the expected IR absorption of thiazole acid chlorides, it is instructive to compare them with other classes of acid chlorides:

  • Aliphatic Acid Chlorides (e.g., Acetyl Chloride): These serve as a baseline, with a C=O stretch typically around 1800-1810 cm⁻¹.[2][8] The primary influence here is the strong inductive effect of the chlorine atom.

  • Aromatic Acid Chlorides (e.g., Benzoyl Chloride): In these molecules, the phenyl ring is in conjugation with the carbonyl group. This resonance delocalization of the carbonyl π-electrons into the aromatic ring slightly weakens the C=O bond, resulting in a lower stretching frequency compared to their aliphatic counterparts, typically in the range of 1770-1780 cm⁻¹.[2][9]

  • Thiazole Acid Chlorides: Given the electron-withdrawing nature of the thiazole ring, we can anticipate a C=O stretching frequency that is higher than that of both aliphatic and aromatic acid chlorides. The combined inductive effects of the thiazole ring and the chlorine atom will lead to a more polarized and stronger C=O bond. Therefore, a characteristic absorption in the range of 1810-1830 cm⁻¹ can be predicted for thiazole acid chlorides.

The following table summarizes the expected C=O stretching frequencies for various acid chlorides and related carbonyl compounds.

Compound ClassExampleCharacteristic C=O Stretch (cm⁻¹)Key Electronic Effect Influencing Frequency
Thiazole Acid Chloride Thiazole-2-carbonyl chloride~1810 - 1830 (Predicted) Strong inductive effect of Cl and electron-withdrawing thiazole ring
Aliphatic Acid ChlorideAcetyl Chloride~1810[2]Strong inductive effect of Cl
Aromatic Acid ChlorideBenzoyl Chloride~1770[2]Conjugation with the aromatic ring lowers the frequency
Aliphatic KetoneAcetone~1715[2]Baseline ketone C=O frequency
Aliphatic EsterEthyl Acetate~1735[2]Inductive effect of the ester oxygen
Aliphatic AmideAcetamide~1690[2]Resonance donation from the nitrogen atom lowers the frequency

Visualizing Electronic Influences on the Carbonyl Stretch

The interplay of inductive and resonance effects on the carbonyl stretching frequency can be visualized as follows:

G cluster_0 Factors Influencing C=O Stretching Frequency cluster_1 Application to Acid Chlorides (R-COCl) C_O_Stretch C=O Stretching Frequency Inductive_Effect Inductive Effect (Electron Withdrawal) Inductive_Effect->C_O_Stretch Increases Frequency (Stronger Bond) Resonance_Effect Resonance Effect (Electron Delocalization/Donation) Resonance_Effect->C_O_Stretch Decreases Frequency (Weaker Bond) Thiazole R = Thiazole Thiazole->Inductive_Effect Strong Alkyl R = Alkyl Alkyl->Inductive_Effect Moderate Aryl R = Aryl Aryl->Resonance_Effect Strong

Caption: Factors influencing the C=O stretching frequency in acid chlorides.

Experimental Protocol for Acquiring the IR Spectrum of a Thiazole Acid Chloride

The following protocol outlines the steps for obtaining a high-quality IR spectrum of a thiazole acid chloride. Given that acid chlorides are highly reactive and susceptible to hydrolysis, all steps must be performed in an anhydrous environment.[10]

Materials:

  • Thiazole acid chloride sample

  • Dry potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle (agate or mullite), thoroughly dried

  • KBr pellet press

  • FTIR spectrometer

  • Anhydrous solvent (e.g., chloroform, dichloromethane) if solution-phase spectrum is desired

  • Sealed IR liquid cell (if using a solvent)

  • Glove box or a nitrogen-purged environment

Procedure (KBr Pellet Method):

  • Drying: Ensure all glassware, the mortar and pestle, and the KBr pellet press die are thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator.

  • Sample Preparation: Inside a glove box or under a stream of dry nitrogen, grind approximately 1-2 mg of the thiazole acid chloride sample with about 100-200 mg of dry KBr powder in the mortar and pestle. The grinding should be vigorous and thorough to ensure the sample is finely dispersed and the particle size is less than the wavelength of the incident IR radiation to minimize scattering.[11]

  • Pellet Formation: Transfer the ground mixture to the KBr pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and the absence of excessive moisture.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands. Pay close attention to the region between 1850 and 1750 cm⁻¹ for the C=O stretch of the acid chloride.

Rationale for Key Steps:

  • Anhydrous Conditions: Acid chlorides readily react with water to form the corresponding carboxylic acid.[10] This would result in the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a lower frequency C=O stretch (around 1710 cm⁻¹), obscuring the spectrum of the desired compound.

  • KBr Pellet Technique: This is a common method for obtaining IR spectra of solid samples. It provides a uniform matrix for the sample and minimizes scattering effects.[11]

  • Background Correction: This is crucial for obtaining a clean spectrum by computationally removing the contributions from atmospheric gases.

Conclusion

The characteristic IR carbonyl stretch of thiazole acid chlorides is a powerful diagnostic tool for their identification and characterization. Based on the strong inductive effects of both the chlorine atom and the electron-withdrawing thiazole ring, the C=O stretching frequency is predicted to be in the high-wavenumber region of 1810-1830 cm⁻¹ . This is notably higher than that of both aliphatic and aromatic acid chlorides. By understanding the electronic factors that influence this vibrational mode and by employing careful experimental techniques to prevent hydrolysis, researchers can confidently utilize IR spectroscopy to confirm the synthesis and purity of these valuable chemical entities.

References

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. [Link]

  • IR Spectroscopy of Hydrocarbons. [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands - Society for Applied Spectroscopy. [Link]

  • Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. [Link]

  • Acyl chloride - Wikipedia. [Link]

  • Infra-red spectroscopy - SlideShare. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. [Link]

  • Original Research Article effect on the infrared spectra of thiazolylstyryl ketone-correlation analysis - AWS. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

  • Infrared Spectroscopy - University of Colorado Boulder. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

  • IR: carbonyl compounds - University of Waterloo. [Link]

  • CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates - YouTube. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. [Link]

  • IR signals for carbonyl compounds (video) - Khan Academy. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC. [Link]

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Comparative

Comparison Guide: Acid Chloride vs. HATU Coupling for Thiazole Carboxylic Acids

Executive Summary For the coupling of thiazole carboxylic acids—particularly the thermally unstable 2-thiazole carboxylic acid —the choice between Acid Chloride activation and HATU coupling is a trade-off between thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the coupling of thiazole carboxylic acids—particularly the thermally unstable 2-thiazole carboxylic acid —the choice between Acid Chloride activation and HATU coupling is a trade-off between thermal stability and atom economy .

  • The Bottom Line: Use HATU for medicinal chemistry discovery (mg to g scale) where reaction speed and success rate are paramount. Use Oxalyl Chloride (not Thionyl Chloride) for process scale-up (>100 g), provided strictly anhydrous, low-temperature conditions are maintained to prevent decarboxylation.

The Substrate Challenge: Thiazole Instability

Thiazole carboxylic acids present a unique challenge compared to standard phenyl or alkyl acids.

  • Thermal Decarboxylation: 2-Thiazole carboxylic acids are prone to unimolecular thermal decarboxylation. The electron-withdrawing nature of the nitrogen atom at the 3-position facilitates the loss of CO₂, often occurring at temperatures as low as 80–100 °C [1].

  • Implication: Standard acid chloride formation using refluxing thionyl chloride (SOCl₂, bp 76 °C) is high risk . It often yields a black tar of decomposed heterocycle.

  • Electronic Deactivation: The thiazole ring is electron-deficient. While this makes the carbonyl carbon electrophilic, it also renders the generated acid chloride highly susceptible to hydrolysis by trace moisture.

Method A: HATU Coupling

Best for: Discovery chemistry, library synthesis, and sterically hindered amines.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for difficult couplings. It utilizes the HOAt (7-aza-1-hydroxybenzotriazole) leaving group, which utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate amine attack.

Mechanism & Risks

The reaction proceeds via an O-acyl(7-azabenzotriazole) active ester.

  • The "Guanidinylation" Trap: A critical, often overlooked side reaction occurs when the amine is sterically hindered or the activation is slow. The amine can attack the central carbon of the HATU reagent itself (instead of the carbonyl), permanently "capping" the amine as a guanidine byproduct (+99 mass shift) [2].

Optimized Protocol (Self-Validating)
  • Activation: Dissolve Thiazole Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0–3.0 equiv). Checkpoint: Solution should turn yellow immediately.

  • Pre-activation Time: Stir for 2–5 minutes . Crucial: Do not wait >10 mins; the active ester can degrade or racemize (if chiral side chains exist).

  • Coupling: Add the Amide/Amine (1.0–1.2 equiv).

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), followed by sat. NaHCO₃ and 1M HCl (if product is acid stable).

Method B: Acid Chloride (via Oxalyl Chloride)

Best for: Scale-up, cost-reduction, and simple amines.

To avoid the thermal decomposition associated with SOCl₂, the Vilsmeier-Haack activation using Oxalyl Chloride at low temperature is required.

Mechanism

Oxalyl chloride reacts with catalytic DMF to form the chloroiminium intermediate (Vilsmeier reagent), which converts the acid to the acid chloride at 0 °C to Room Temperature , releasing CO and CO₂ gases.

Optimized Protocol (Strictly Anhydrous)
  • Setup: Suspend Thiazole Acid (1.0 equiv) in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Catalyst: Add dry DMF (2–3 drops per gram of substrate).

  • Chlorination: Cool to 0 °C . Add Oxalyl Chloride (1.2 equiv) dropwise. Observation: Vigorous gas evolution (CO/CO₂).

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Evaporation (Critical): Concentrate in vacuo at <30 °C (do not heat water bath). A yellow solid/oil usually forms.

  • Coupling: Redissolve in DCM. Add dropwise to a pre-cooled (0 °C) solution of Amine (1.0 equiv) and Et₃N (2.5 equiv) in DCM.

Head-to-Head Comparison

FeatureHATU CouplingAcid Chloride (Oxalyl Cl)
Yield (Avg) 90–98% 75–85%
Reaction Time 1–4 Hours3–6 Hours (2 steps)
Thermal Risk Low (RT reaction)Medium (Exothermic activation)
Moisture Sensitivity Low (Tolerates trace water)High (Hydrolysis risk)
Purification Difficult (Remove urea/HOAt)Easy (Evaporation/Wash)
Cost High (

$)
Low ($)
Side Reactions Guanidinylation of amineDecarboxylation / Hydrolysis

Visualizations

Diagram 1: Decision Matrix for Thiazole Coupling

Caption: Logical flow for selecting the optimal coupling reagent based on scale and substrate steric hindrance.

DecisionMatrix Start Start: Thiazole Carboxylic Acid Coupling ScaleCheck Is Scale > 10 grams? Start->ScaleCheck StericCheck Is Amine Sterically Hindered? ScaleCheck->StericCheck No (Discovery) Oxalyl Method B: Oxalyl Chloride (Scalable, Moisture Sensitive) ScaleCheck->Oxalyl Yes (Process) HATU Method A: HATU (High Yield, Expensive) StericCheck->HATU Yes (Anilines, t-Butyl amines) StericCheck->Oxalyl No (Primary alkyl amines)

Diagram 2: HATU Mechanism & Guanidinylation Trap

Caption: Mechanism showing the desired active ester pathway versus the parasitic guanidinylation side reaction.

HATUMech Acid Thiazole-COOH ActiveEster O-At Active Ester (Reactive Intermediate) Acid->ActiveEster DIPEA HATU_Reagent HATU Reagent HATU_Reagent->ActiveEster Product Desired Amide ActiveEster->Product Fast Attack Amine Amine (R-NH2) Amine->Product SideProduct Guanidinylated Amine (Dead End Byproduct) Amine->SideProduct Slow Attack on HATU directly

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • BenchChem Technical Guide. (2025). HATU Coupling: Challenges Associated with Byproducts.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-1,3-thiazole-2-carbonyl chloride

Executive Hazard Analysis 5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 30296-33-8 / 61291-22-3 depending on isomer/salt forms, verify specific batch) is a highly reactive acyl chloride. It is not merely "corrosive"; i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 30296-33-8 / 61291-22-3 depending on isomer/salt forms, verify specific batch) is a highly reactive acyl chloride. It is not merely "corrosive"; it is a moisture-sensitive electrophile that actively seeks water in biological tissue to generate hydrochloric acid (HCl) in situ.

The Core Threat: Hydrolysis Unlike simple mineral acids, this compound is lipophilic. It can penetrate the outer skin layer before reacting with interstitial moisture. This creates a "delayed burn" mechanism where the damage occurs deep within the tissue, often minutes after exposure, making immediate decontamination difficult.

Mechanism of Injury


  • R-COOH (Acid): Causes local tissue coagulation.

  • HCl (Gas): Causes immediate respiratory spasm if inhaled; severe chemical burns on wet surfaces (eyes, mucous membranes).

  • Heat: The reaction is exothermic, adding thermal injury to chemical injury.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of this agent outside a glovebox. You must upgrade your barrier protection based on the "Splash vs. Immersion" principle.

Protection ZoneStandard (Observation Only)Operational (Handling/Transfer) Critical (Spill Cleanup/Quenching)
Hand Protection Nitrile (4 mil)Double Gloving Required: 1. Inner: Laminate (Silver Shield/4H)2. Outer: Nitrile (5-8 mil)Laminate / Butyl Rubber Standard nitrile degrades rapidly upon direct contact with acyl chlorides.
Eye/Face Safety Glasses w/ side shieldsChemical Splash Goggles (Face shield recommended if outside hood)Full Face Shield + Goggles Protect against projectile hydrolysis (spattering).
Respiratory Fume Hood (Sash < 18")Fume Hood (Mandatory)Verify flow rate > 100 fpm.Respirator (if hood fails): Full-face w/ Multi-Gas cartridge (Acid Gas + Organic Vapor).
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek or rubberized)Hazmat Suit (Tychem) If handling >100g or cleaning large spills.

Critical Note on Gloves: Do not rely on thin disposable nitrile gloves for primary protection. Acyl chlorides can permeate nitrile in <1 minute. If you lack laminate gloves, change outer nitrile gloves immediately upon any splash, no matter how small.

Operational Protocol: Handling & Transfer

A. Pre-Operational Checks[1]
  • Glassware: All glassware must be flame-dried or oven-dried (120°C). Residual moisture will cause the reagent to sputter and degrade.

  • Traps: Ensure your vacuum line or reaction vent is equipped with a base trap (NaOH solution) to neutralize evolved HCl gas.

B. Transfer Techniques (Liquid/Melted Solid)

Avoid pouring. Pouring increases surface area for hydrolysis and spill risk.

  • Syringe Transfer (< 20 mL): Use a glass syringe with a Teflon-tipped plunger. Needles should be stainless steel.

  • Cannula Transfer (> 20 mL): Use positive pressure (Nitrogen/Argon) to push the liquid through a double-ended needle (cannula) from the reagent bottle to the reaction flask.

C. Reaction Setup

Always add 5-Methyl-1,3-thiazole-2-carbonyl chloride to the reaction mixture. Never add the solvent/nucleophile to the acid chloride rapidly, as the exotherm can cause a "runaway" boil-over.

Safety Logic & Workflow Visualization

The following diagram outlines the decision-making hierarchy for handling this specific chemical class.

SafetyProtocol Start Start: Handling 5-Methyl-1,3-thiazole-2-carbonyl chloride CheckState Check Physical State (Solid vs Liquid) Start->CheckState Engineering Engineering Controls: Fume Hood Verified? CheckState->Engineering Stop STOP WORK Contact EHS Engineering->Stop Flow < 100 fpm PPE_Select PPE Selection: Don Laminate + Nitrile Gloves Don Goggles Engineering->PPE_Select Flow OK Transfer Transfer Method: Syringe or Cannula Only (NO POURING) PPE_Select->Transfer Reaction Reaction: Add Reagent TO Solvent (Control Exotherm) Transfer->Reaction Quench Disposal/Quench: Add mixture TO Ice/Water (Never add water to mixture) Reaction->Quench

Figure 1: Operational safety workflow emphasizing engineering controls and unidirectional handling logic.

Emergency Response & Disposal (Quenching)

NEVER add water directly to the neat acid chloride. This will result in a violent eruption of hot acid and gas.[1]

The "Inverse Quench" Protocol
  • Preparation: Prepare a large beaker of ice-water slurry containing 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate.
    
  • Dilution: Dilute the waste acid chloride in an inert solvent (e.g., Dichloromethane or Toluene) if it is not already in solution.

  • Addition: Slowly add the acid chloride solution dropwise onto the ice/base slurry with vigorous stirring.

    • Observation: Watch for bubbling (

      
       release). If bubbling becomes vigorous, stop and wait.
      
  • Neutralization: Once addition is complete, check pH. Adjust to pH 7-8.

  • Disposal: The resulting aqueous layer contains the thiazole carboxylic acid and salts. Dispose of as hazardous chemical waste (do not drain dispose unless explicitly permitted by local EHS).

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[2][3] Do not wait for pain. Remove contaminated clothing under the shower.[3][4]

  • Eye Contact: Flush for 15 minutes minimum.[2] Hold eyelids open. Seek emergency ophthalmology support immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Methyl-1,3-thiazole-2-carbonyl chloride. Merck KGaA.

  • Thermo Fisher Scientific. (2025). Acyl Chlorides Handling Guide.

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. [5]

  • Apollo Scientific. (2007). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-1,3-thiazole (Structural Analog).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1,3-thiazole-2-carbonyl chloride
Reactant of Route 2
5-Methyl-1,3-thiazole-2-carbonyl chloride
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